CD38 inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
2857868-82-5 |
|---|---|
Formule moléculaire |
C16H14F3N7O3 |
Poids moléculaire |
409.32 g/mol |
Nom IUPAC |
2-imidazol-1-yl-N-[2-(2-methoxyethoxy)pyrimidin-5-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H14F3N7O3/c1-28-4-5-29-15-21-7-10(8-22-15)23-13(27)11-6-12(16(17,18)19)25-14(24-11)26-3-2-20-9-26/h2-3,6-9H,4-5H2,1H3,(H,23,27) |
Clé InChI |
HETNKTFSCIEHQT-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
"CD38 inhibitor 3 mechanism of action"
An In-depth Technical Guide on the Core Mechanism of Action of CD38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD38 is a multifunctional transmembrane glycoprotein (B1211001) highly expressed on the surface of various immune cells and is a key regulator of cellular metabolism and signaling.[1] Its dual role as a receptor and an ectoenzyme makes it a compelling therapeutic target, particularly in oncology and age-related diseases.[2][3] This guide provides a comprehensive overview of the mechanisms of action of CD38 inhibitors, detailing their enzymatic and immunological effects, supported by experimental data and protocols.
Core Mechanisms of Action
CD38 inhibitors exert their therapeutic effects through several distinct yet interconnected mechanisms. These can be broadly categorized into the inhibition of enzymatic activity and the engagement of the immune system, primarily by monoclonal antibody-based inhibitors.
Inhibition of CD38 Enzymatic Activity
CD38 possesses both ADP-ribosyl cyclase and cADPR hydrolase activities, playing a crucial role in the metabolism of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1] As the primary NAD+ glycohydrolase (NADase) in mammals, CD38-mediated degradation of NAD+ is a significant contributor to the age-associated decline in cellular NAD+ levels.[3][4][5]
Small molecule inhibitors of CD38 are designed to specifically block its enzymatic function. This inhibition leads to a direct increase in intracellular NAD+ concentrations.[6] The restoration of NAD+ pools can ameliorate age-related metabolic dysfunction and has been shown to be dependent on the inhibition of CD38's NADase activity.[3][6] For instance, the small molecule inhibitor 78c has been demonstrated to increase tissue NAD+ levels by inhibiting CD38's catalytic activity, without affecting other NAD+ metabolizing enzymes.[6]
Monoclonal antibodies can also inhibit the ectoenzymatic activity of CD38. Isatuximab, for example, has been shown to inhibit the ADP ribosyl-cyclase function of CD38.[7] This inhibition is significant as the adenosine (B11128) generated via the CD38 pathway in the bone marrow niche is correlated with myeloma progression.[7]
Quantitative Data: Small Molecule Inhibitor Potency
| Inhibitor | Target | IC50 | Reference |
| CD38 inhibitor 1 (78c) | human CD38 | 7.3 nM | [8] |
| mouse CD38 | 1.9 nM | [8] | |
| CD38 Inhibitor 3 (compound 1) | CD38 | 11 nM | [8] |
| RBN013209 | human CD38 | 0.01 - 0.1 µM | [8] |
| Ara-F-NAD+ | CD38 NADase | Ki of 169 nM | [8] |
| LX-102 | CD38 NADase | 14.9 µM | [9] |
| Exemplified Compound (Cytokinetics) | recombinant mouse CD38 | 23 nM | [10] |
| recombinant human CD38 | 70 nM | [10] | |
| endogenous CD38 (HL-60 cells) | 1894 nM | [10] | |
| 41Z | CD38 | 7.2 µM | [11] |
| 1BF | CD38 | 76 nM | [11] |
| 1AM | CD38 | 4 nM | [11] |
Immunomodulatory and Effector Functions of Monoclonal Antibodies
Anti-CD38 monoclonal antibodies (mAbs), such as daratumumab and isatuximab, are potent therapeutic agents that leverage the host immune system to eliminate CD38-expressing cells.[12][13]
2.1. Fc-Dependent Effector Mechanisms
These mechanisms are mediated by the Fc (fragment crystallizable) region of the antibody engaging with Fc receptors on immune cells.[14]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Upon binding to CD38 on a target cell, the Fc portion of the mAb is recognized by Fc receptors on natural killer (NK) cells, triggering the release of cytotoxic granules and inducing target cell lysis.[13][15]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): The mAb-coated target cells are recognized and engulfed by phagocytic cells like macrophages.[13]
-
Complement-Dependent Cytotoxicity (CDC): The binding of the mAb to CD38 can activate the complement cascade, leading to the formation of a membrane attack complex and subsequent lysis of the target cell.[13]
2.2. Direct Effects
Some anti-CD38 mAbs can directly induce apoptosis in target cells. Isatuximab, for instance, can trigger programmed cell death through both caspase-dependent and lysosomal-mediated pathways.[14][16][17] This direct action is a unique feature of isatuximab and does not require cross-linking.[14] In contrast, daratumumab and MOR202 do not directly induce cell death.[17]
2.3. Immunomodulatory Effects
CD38 is expressed on various immune regulatory cells, including regulatory T cells (Tregs), regulatory B cells (Bregs), and myeloid-derived suppressor cells (MDSCs).[12] By targeting and depleting these immunosuppressive populations, anti-CD38 mAbs can enhance the anti-tumor immune response.[12] Daratumumab treatment has been shown to significantly increase the CD8+:CD4+ and CD8+:Treg ratios in both peripheral blood and bone marrow.[12] This leads to an expansion of effector T cells and an increase in T-cell clonality, which correlates with positive clinical responses.[12][18]
Disruption of the Adenosinergic Pathway
In the tumor microenvironment, CD38 contributes to an immunosuppressive milieu by participating in the production of adenosine.[19] CD38, in concert with other ectoenzymes like CD203a and CD73, generates adenosine, which can suppress the activity of effector T cells.[19] By inhibiting the enzymatic activity of CD38, inhibitors can reduce the production of adenosine, thereby alleviating immunosuppression and promoting anti-tumor immunity.
Signaling Pathways and Experimental Workflows
CD38 Signaling and NAD+ Metabolism
The following diagram illustrates the central role of CD38 in NAD+ metabolism and the downstream signaling events.
Caption: CD38 enzymatic activity and its inhibition.
Mechanism of Action of Anti-CD38 Monoclonal Antibodies
This diagram outlines the multifaceted mechanisms through which anti-CD38 monoclonal antibodies eliminate target cells.
Caption: Mechanisms of anti-CD38 monoclonal antibodies.
Experimental Workflow for ADCC Assay
The following diagram details a typical workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Caption: Workflow for an ADCC assay.
Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To quantify the ability of an anti-CD38 mAb to induce lysis of target cells by effector immune cells.
Materials:
-
Target cells (e.g., CD38+ multiple myeloma cell line)
-
Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or NK cells)
-
Anti-CD38 mAb (e.g., daratumumab, isatuximab)
-
Isotype control antibody
-
Calcein-AM (acetoxymethyl)
-
RPMI 1640 medium with 10% FBS
-
96-well U-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Preparation:
-
Harvest target cells and wash twice with RPMI 1640.
-
Resuspend cells at 1 x 10^6 cells/mL in RPMI 1640.
-
Add Calcein-AM to a final concentration of 10 µM and incubate for 30 minutes at 37°C.
-
Wash the labeled cells three times with RPMI 1640 to remove excess dye.
-
Resuspend the cells at 2 x 10^5 cells/mL in RPMI 1640.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs twice with RPMI 1640.
-
Resuspend the cells at the desired concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 25:1, 50:1).
-
-
Assay Setup:
-
Add 50 µL of labeled target cells (1 x 10^4 cells) to each well of a 96-well plate.
-
Add 50 µL of diluted anti-CD38 mAb or isotype control to the appropriate wells.
-
Add 100 µL of effector cells to the wells.
-
For spontaneous release control, add 150 µL of media instead of antibody and effector cells.
-
For maximum release control, add 100 µL of media and 50 µL of 2% Triton X-100.
-
-
Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[20]
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 100 µL of supernatant from each well to a new black 96-well plate.
-
Measure the fluorescence of the released calcein (B42510) using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To determine the ability of an anti-CD38 mAb to induce lysis of target cells via the complement cascade.
Materials:
-
Target cells (e.g., CD38+ cell line)
-
Anti-CD38 mAb
-
Isotype control antibody
-
Human or rabbit complement serum
-
RPMI 1640 medium
-
Cell viability reagent (e.g., AlamarBlue or propidium (B1200493) iodide)
-
96-well flat-bottom plates
-
Plate reader (fluorescence or luminescence) or flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash target cells, then resuspend in RPMI 1640 at 1.5 x 10^6 cells/mL.[7]
-
-
Assay Setup:
-
Add 50 µL of the cell suspension (75,000 cells) to each well of a 96-well plate.[7]
-
Add 25 µL of diluted anti-CD38 mAb or isotype control to the wells and incubate on ice for 20 minutes.[7]
-
Add 25 µL of complement serum (e.g., 20% final concentration) to the wells.[7]
-
For the no-complement control, add 25 µL of heat-inactivated complement serum.
-
-
Incubation:
-
Measurement of Cell Viability:
-
Using AlamarBlue: Add 12 µL of AlamarBlue to each well and incubate for an additional 3 hours.[7] Measure fluorescence at 560 nm excitation and 590 nm emission.[7]
-
Using Propidium Iodide (PI): Add PI to a final concentration of 5 µg/mL and analyze the percentage of PI-positive (lysed) cells by flow cytometry.[21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability or specific lysis based on the readout method used.
-
CD38 NADase Activity Assay
Objective: To measure the NAD+ hydrolyzing activity of CD38 and the inhibitory effect of a compound.
Materials:
-
Source of CD38 enzyme (recombinant protein or cell lysate)
-
ε-NAD (1,N6-ethenonicotinamide adenine dinucleotide) as a fluorescent substrate
-
CD38 inhibitor compound
-
Assay buffer (e.g., sucrose (B13894) buffer)
-
96-well white or black opaque plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ε-NAD in assay buffer.
-
Prepare serial dilutions of the CD38 inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the CD38 inhibitor or vehicle control to the respective wells.
-
Add the CD38 enzyme source. For some inhibitors like 78c, pre-incubation is not required as it binds to the enzyme-substrate complex.[22]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ε-NAD substrate to all wells. The final volume is typically 200 µL.[22]
-
Immediately measure the fluorescence kinetics over a period of time (e.g., 10-30 minutes) using a plate reader (Excitation: ~300 nm, Emission: ~410 nm). The hydrolysis of ε-NAD to ε-ADPR results in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear phase of the fluorescence increase.
-
Plot the V0 against the inhibitor concentration to determine the IC50 value.
-
It is recommended to confirm results by following the degradation of the natural substrate, NAD+, using HPLC.[22]
-
Quantification of Adenosine in the Tumor Microenvironment
Objective: To measure the concentration of adenosine in tumor tissue.
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Procedure Outline:
-
Sample Preparation:
-
Excise tumor tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a suitable extraction buffer.
-
Perform protein precipitation followed by liquid-liquid extraction.
-
-
Derivatization (Optional but recommended for improved sensitivity):
-
LC-MS/MS Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of adenosine.
-
Use a stable isotope-labeled internal standard (e.g., ribose-13C5-adenine) to correct for matrix effects and variations in sample processing.[25]
-
Conclusion
The mechanisms of action of CD38 inhibitors are multifaceted, involving direct enzymatic inhibition, potent immune-mediated killing of target cells, and modulation of the tumor microenvironment. Small molecule inhibitors primarily act by restoring cellular NAD+ levels, with significant implications for metabolic diseases and aging. Monoclonal antibodies against CD38 have revolutionized the treatment of multiple myeloma by harnessing the patient's immune system to eradicate malignant cells. A thorough understanding of these mechanisms, supported by robust experimental validation, is crucial for the continued development and optimization of CD38-targeted therapies.
References
- 1. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]
- 2. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38: T Cell Immuno-Metabolic Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review [frontiersin.org]
- 6. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatuximab Acts Through Fc-Dependent, Independent, and Direct Pathways to Kill Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD38 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. Rational Design and Identification of Small-Molecule Allosteric Inhibitors of CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokinetics discloses new CD38 inhibitors | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Daratumumab depletes CD38+ immune regulatory cells, promotes T-cell expansion, and skews T-cell repertoire in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Isatuximab-IRFC? [synapse.patsnap.com]
- 14. Isatuximab - Wikipedia [en.wikipedia.org]
- 15. Efficacy and mechanism of the anti-CD38 monoclonal antibody Daratumumab against primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Frontiers | CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance [frontiersin.org]
- 18. The effect of daratumumab on immune cell repertoire: depletion of CD38+ immune regulatory cells and T cell expansion [multiplemyelomahub.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Daratumumab induces cell-mediated cytotoxicity of primary effusion lymphoma and is active against refractory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. med.und.edu [med.und.edu]
In-depth Technical Guide: CD38 Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD38 inhibitor 3 is a potent, orally active small molecule inhibitor of the ectoenzyme CD38. With a notable IC50 of 11 nM, this compound has demonstrated significant potential in preclinical studies by elevating intracellular NAD+ levels, a key factor in cellular metabolism and energy homeostasis. Its mechanism of action involves the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress, and the promotion of mitochondrial biogenesis. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and available biological and pharmacokinetic data for this compound. The information presented herein is intended to support further research and development of this promising therapeutic agent.
Chemical Structure and Properties
This compound is chemically defined as 2-(1H-imidazol-1-yl)-N-[2-(2-methoxyethoxy)-5-pyrimidinyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide. Its structural details and key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 2-(1H-imidazol-1-yl)-N-[2-(2-methoxyethoxy)-5-pyrimidinyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide |
| CAS Number | 2857868-82-5 |
| Molecular Formula | C16H14F3N7O3 |
| Molecular Weight | 409.32 g/mol |
| Appearance | White to light yellow solid |
| SMILES | O=C(C1=NC(N2C=NC=C2)=NC(C(F)(F)F)=C1)NC3=CN=C(OCCOC)N=C3 |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyrimidine (B1678525) carboxamide derivatives. The synthesis can be logically divided into the preparation of two key intermediates: the pyrimidine carboxylic acid core and the substituted pyrimidine amine, followed by their coupling to form the final product.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Methodologies (Hypothetical)
Step 1: Synthesis of 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)pyrimidine-4-carboxylic acid (Acid Intermediate)
-
Nucleophilic Aromatic Substitution: To a solution of ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), add imidazole and a non-nucleophilic base like cesium carbonate (Cs2CO3). Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)pyrimidine-4-carboxylate.
-
Ester Hydrolysis: Dissolve the resulting ester in a mixture of tetrahydrofuran (B95107) (THF) and water. Add a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature until the hydrolysis is complete. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried to afford 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)pyrimidine-4-carboxylic acid.
Step 2: Synthesis of 2-(2-Methoxyethoxy)pyrimidin-5-amine (Amine Intermediate)
-
Nucleophilic Aromatic Substitution: In a suitable solvent like THF, treat 2-methoxyethanol with a strong base such as sodium hydride (NaH) at 0 °C to form the corresponding alkoxide. To this solution, add 2-chloro-5-nitropyrimidine and allow the reaction to warm to room temperature. Stir until the starting material is consumed. Quench the reaction with water and extract the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give 2-(2-methoxyethoxy)-5-nitropyrimidine.
-
Nitro Group Reduction: Dissolve the nitro compound in a solvent such as ethanol (B145695) or methanol. Add a reducing agent, for example, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator). Alternatively, other reducing agents like tin(II) chloride (SnCl2) in ethanol or iron powder in acetic acid can be used. After the reduction is complete, filter the catalyst and concentrate the filtrate to obtain 2-(2-methoxyethoxy)pyrimidin-5-amine.
Step 3: Amide Coupling to form this compound
-
Amide Bond Formation: Dissolve the carboxylic acid intermediate and the amine intermediate in an aprotic solvent like DMF. Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature for several hours until completion.
-
Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the final product, this compound.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the enzymatic activity of CD38, with a reported half-maximal inhibitory concentration (IC50) of 11 nM. The primary mechanism of action of this inhibitor is the preservation of intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels by preventing its degradation by CD38.
Signaling Pathway
Caption: Mechanism of action of this compound.
By inhibiting CD38, the compound prevents the hydrolysis of NAD+ to nicotinamide (NAM) and ADP-ribose. The resulting increase in intracellular NAD+ levels has several downstream effects:
-
Activation of the Nrf2 Signaling Pathway: Elevated NAD+ levels can lead to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Activated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This enhances the cell's capacity to combat oxidative stress.
-
Promotion of Mitochondrial Biogenesis: Increased NAD+ can also activate sirtuins and other NAD+-dependent enzymes that promote the expression and activity of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis. This leads to an increase in the number and function of mitochondria, thereby improving cellular energy metabolism.
Pharmacokinetic Data
Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties for in vivo applications.
| Parameter | Value (in mice) |
| Oral Bioavailability | 61% |
| Area Under the Curve (AUC) | 167,761 h·ng/mL |
These data indicate that this compound is well-absorbed after oral administration and has significant systemic exposure, making it a promising candidate for oral therapy.
Experimental Protocols
In Vitro CD38 Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human CD38 enzyme is diluted in an appropriate assay buffer. A fluorescent substrate for CD38, such as nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+), is also prepared in the assay buffer.
-
Inhibitor Preparation: this compound is serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then further diluted in the assay buffer to achieve the desired final concentrations.
-
Assay Procedure: The assay is typically performed in a 96-well or 384-well plate format. A mixture of the CD38 enzyme and varying concentrations of the inhibitor is pre-incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C).
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorescent substrate (ε-NAD+). The increase in fluorescence, resulting from the hydrolysis of ε-NAD+ to etheno-ADP-ribose, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Efficacy Study in a Mouse Model (General Protocol)
-
Animal Model: An appropriate mouse model is selected based on the therapeutic area of interest (e.g., a model of metabolic disease or age-related decline in NAD+).
-
Drug Formulation and Administration: this compound is formulated for oral administration, for example, as a suspension in a vehicle such as 0.5% methylcellulose. The inhibitor is administered to the treatment group of mice at a predetermined dose and frequency (e.g., once daily by oral gavage). A control group receives the vehicle only.
-
Treatment Period: The treatment is continued for a specified duration, during which the animals are monitored for general health and any signs of toxicity.
-
Endpoint Analysis: At the end of the treatment period, various endpoints are assessed. These may include:
-
Measurement of NAD+ levels in different tissues (e.g., liver, muscle, brain).
-
Analysis of gene and protein expression of markers related to the Nrf2 pathway and mitochondrial biogenesis.
-
Functional assessments relevant to the disease model (e.g., glucose tolerance tests in a diabetes model, exercise capacity in an aging model).
-
-
Statistical Analysis: The data from the treatment and control groups are compared using appropriate statistical methods to determine the efficacy of the CD38 inhibitor.
Conclusion
This compound is a potent and specific small molecule inhibitor of CD38 with promising therapeutic potential. Its ability to increase intracellular NAD+ levels and activate protective cellular pathways makes it an attractive candidate for the treatment of a variety of diseases associated with NAD+ depletion, including metabolic disorders, neurodegenerative diseases, and age-related pathologies. The information provided in this technical guide, including its structure, a plausible synthetic route, and biological data, serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound. Further investigation into its detailed synthesis, optimization of its pharmacokinetic properties, and evaluation in a broader range of disease models is warranted.
Introduction: The Critical Role of CD38 in NAD+ Homeostasis
An In-depth Technical Guide on the Effects of CD38 Inhibitors on NAD+ Metabolism
Audience: Researchers, scientists, and drug development professionals.
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a fundamental cofactor in cellular redox reactions and a critical substrate for various signaling enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[1][2][3] Cellular NAD+ levels decline with age and in various pathological conditions, such as metabolic diseases and neurodegeneration.[1][4] This decline is linked to impaired mitochondrial function and a host of age-related dysfunctions.[5]
CD38, a transmembrane glycoprotein, has been identified as a primary NAD-consuming enzyme (NADase) in mammalian tissues.[1][2][6] Its expression and activity increase during the aging process, positioning it as a key driver of the age-related decline in NAD+.[1][4][5] CD38 hydrolyzes NAD+ to nicotinamide (NAM) and ADP-ribose (ADPR), and also produces the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR).[2][7][8] Due to its significant role in degrading NAD+, CD38 has emerged as a promising therapeutic target to counteract NAD+ depletion and mitigate age-related metabolic dysfunction.[1][9][10]
This guide provides a comprehensive technical overview of CD38 inhibitors, their mechanisms of action, their quantitative effects on NAD+ metabolism, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action of CD38 Inhibitors
The primary mechanism by which CD38 inhibitors exert their effects is by blocking the enzymatic activity of CD38.[11][12] This inhibition prevents the degradation of NAD+, leading to an increase in its intracellular and tissue-specific levels.[9][11] By boosting NAD+ pools, these inhibitors indirectly enhance the activity of NAD+-dependent enzymes like sirtuins, which are crucial for maintaining mitochondrial health, genomic stability, and metabolic regulation.[1][2]
CD38 inhibitors can be broadly categorized into:
-
Small Molecules: These include synthetic compounds like 78c and natural flavonoids such as apigenin (B1666066) and quercetin.[1][9][12] They typically act by binding to the enzyme and inhibiting its catalytic function.[12]
-
Monoclonal Antibodies: Therapeutic antibodies like Isatuximab and Daratumumab, primarily used in oncology, can also inhibit the ectoenzymatic activity of CD38.[1][8][13] Their mechanisms also include direct apoptosis induction and immune-mediated cell killing (e.g., ADCC, CDC).[13][14]
The restoration of NAD+ levels through CD38 inhibition has been shown to reverse many hallmarks of aging in preclinical models, including improved glucose tolerance, enhanced muscle function, and better cardiac performance.[9]
Signaling Pathways and Logical Relationships
The interplay between NAD+ synthesis, degradation by CD38, and downstream cellular processes can be visualized through signaling pathways.
Caption: NAD+ metabolism, CD38-mediated degradation, and inhibitor action.
Quantitative Data on CD38 Inhibitor Efficacy
The potency and effects of various CD38 inhibitors have been quantified in numerous studies. The following tables summarize key findings regarding their inhibitory concentrations and impact on NAD+ levels.
Table 1: Potency of Various CD38 Inhibitors
| Inhibitor | Type | IC50 / Ki | Target/System | Reference |
|---|---|---|---|---|
| 78c | Small Molecule | IC50: 3.8 nM | Mouse Liver Homogenate | [9] |
| IC50: 4.4 nM | Mouse Skeletal Muscle | [9] | ||
| IC50: 0.7 nM | Mouse Spleen | [9] | ||
| ara-F-NAD | NAD Analog | IC50: 169 nM | Competitive Inhibition of NADase | [1] |
| ara-F-NMN | NAD Analog | IC50: 69 nM | Competitive Inhibition of NADase | [1] |
| Isatuximab | Monoclonal Ab | - | Inhibits catalytic activity | [1][8] |
| Apigenin | Flavonoid | - | Inhibits catalytic activity | [1][15] |
| Quercetin | Flavonoid | - | Inhibits catalytic activity |[1][16] |
Table 2: In Vitro & In Vivo Effects of CD38 Inhibition on NAD+ Levels
| Inhibitor | Model System | Treatment | Effect on NAD+ Levels | Reference |
|---|---|---|---|---|
| 78c | Wild Type Mouse Embryonic Fibroblasts (MEFs) | 0.2 µM for 24 hours | Nearly doubled NAD+ levels | [9] |
| 78c | CD38 KO MEFs | 0.2 µM for 24 hours | No effect | [9] |
| 78c | Aged Mice (2 years old) | In vivo treatment | Significant increase in tissue NAD+ | [15] |
| Apigenin | Cellular models | Concentration-dependent | Increased NAD+ levels | [15] |
| Genetic Ablation | CD38 Knockout (KO) Mice | - | Higher basal NAD+ levels vs. Wild Type |[2][5] |
Experimental Protocols
This section details common methodologies for assessing CD38 activity and the impact of its inhibitors.
Protocol: Measurement of CD38 Enzymatic Activity
This protocol is based on a fluorescence assay using nicotinamide guanine (B1146940) dinucleotide (NGD+) as a substrate, which is converted by CD38's cyclase activity to the fluorescent product cyclic GDP-ribose (cGDPR).[17][18]
Objective: To quantify the enzymatic activity of CD38 in cell lysates, tissue homogenates, or with recombinant enzyme, and to assess the efficacy of inhibitors.
Materials:
-
Source of CD38: Cell pellets, tissue samples, or recombinant human CD38.
-
Lysis Buffer: Sucrose (B13894) buffer (e.g., 250 mM sucrose, 40 mM Tris, pH 7.4).
-
Substrate: Nicotinamide Guanine Dinucleotide (NGD+).
-
Assay Plate: 96-well white opaque plate.
-
Plate Reader: Capable of fluorescence measurement (Excitation: 300 nm, Emission: 410 nm).
-
Control Inhibitor: 78c (50 nM final) or Isatuximab (1 µg/ml final for human CD38).[17]
-
Test Compounds: Diluted to 4x the final desired concentration in sucrose buffer.
Procedure:
-
Sample Preparation:
-
Lyse cells or tissue samples in sucrose buffer via sonication to release the enzyme.[17]
-
Determine the protein concentration of the lysate to ensure equal loading.
-
-
Assay Setup (per well in a 96-well plate):
-
Add 50 µL of sucrose buffer (for baseline activity) or 50 µL of the 4x test compound/control inhibitor.
-
Add 50 µL of the sample lysate or recombinant enzyme solution.
-
Prepare "No enzyme" control wells with 100 µL of sucrose buffer.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Initiating the Reaction:
-
Prepare a 2x reaction mix containing NGD+ in sucrose buffer.
-
Add 100 µL of the 2x reaction mix to each well to start the reaction (final volume: 200 µL).
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader pre-set to 37°C.
-
Measure fluorescence intensity (Ex: 300 nm, Em: 410 nm) every 1-2 minutes for a duration of 30-60 minutes.
-
-
Data Analysis:
-
Plot fluorescence units (Y-axis) against time (X-axis).
-
The slope of the resulting curve represents the rate of the enzymatic reaction.
-
Compare the slopes of wells with test compounds to the buffer-only control to determine the percent inhibition. The control inhibitor (e.g., 78c) should show a flat or nearly flat line, indicating strong inhibition.[17]
-
Caption: Experimental workflow for the CD38 fluorescence-based activity assay.
Protocol: Measurement of NAD+ Levels in Tissues and Cells
Objective: To quantify intracellular NAD+ concentrations to assess the baseline metabolic state and the effect of CD38 inhibitor treatment.
Overview of Methods: While detailed step-by-step protocols are beyond the scope of this guide, the primary methods cited in the literature are:
-
Enzymatic Cycling Assays: This is a highly sensitive method where NAD+ is used as a limiting component in a series of enzymatic reactions that generate a fluorescent or colored product. The rate of product formation is proportional to the initial NAD+ concentration.[5]
-
UPLC-Mass Spectrometry (UPLC-MS): This is a gold-standard method for absolute quantification.[5][19] It involves extraction of metabolites from the biological sample, separation of NAD+ from other molecules using ultra-performance liquid chromatography, and detection and quantification using a mass spectrometer. This method is highly specific and can distinguish between NAD+ and related metabolites like NADH and NADP+.
General Workflow for UPLC-MS:
-
Sample Collection: Rapidly harvest and snap-freeze cells or tissues to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen sample in an appropriate extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Separation: Inject the extract into a UPLC system equipped with a suitable column (e.g., HILIC or reversed-phase) to separate NAD+.
-
Detection and Quantification: Analyze the eluent using a mass spectrometer operating in selected reaction monitoring (SRM) mode. Quantify by comparing the signal to a standard curve generated with pure NAD+.
Protocol: Western Blot for CD38 Protein Expression
Objective: To determine the relative expression levels of CD38 protein in different samples.
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Use a standard method (e.g., BCA assay) to determine protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to CD38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-linked secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7] A loading control (e.g., GAPDH, Tubulin) should be used to normalize the data.
Conclusion and Future Directions
CD38 is a validated, high-impact therapeutic target for reversing the age-related decline in NAD+ and improving metabolic health.[1][9] The development of potent and specific small-molecule inhibitors, alongside the application of therapeutic antibodies, offers a robust strategy for "NAD boosting" therapies.[1][4] Quantitative analysis of inhibitor potency and their direct impact on cellular NAD+ levels are crucial for the preclinical and clinical development of these compounds. The experimental protocols outlined herein provide a framework for researchers to assess new chemical entities targeting CD38. Future research will likely focus on developing inhibitors with improved tissue specificity and oral bioavailability, as well as exploring combination therapies that simultaneously inhibit NAD+ degradation and provide NAD+ precursors to maximize therapeutic benefit.[4][5]
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Targeting NAD+ metabolism: dual roles in cancer treatment [frontiersin.org]
- 9. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CD38-dependent NAD+ metabolism to mitigate multiple organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 12. longevitybox.co.uk [longevitybox.co.uk]
- 13. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting CD38 in MM: Challenges and resistance mechanisms [multiplemyelomahub.com]
- 15. renuebyscience.com [renuebyscience.com]
- 16. “NAD+ Supplementation + CD38 Inhibition”: The Golden Key to Reversing Skin Aging < DISCOVERY < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]
- 17. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Novel CD38 Inhibitors
Introduction
Cluster of Differentiation 38 (CD38) is a multifunctional transmembrane glycoprotein (B1211001) expressed on the surface of many immune cells, including B and T lymphocytes, natural killer (NK) cells, and plasma cells.[1][2][3] It functions both as a receptor involved in cell adhesion and signal transduction and as a critical ectoenzyme that regulates cellular metabolism.[1][3][4] CD38's primary enzymatic function is the metabolism of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and a substrate for signaling enzymes.[2][5] CD38 degrades NAD+ to produce second messengers like cyclic ADP-ribose (cADPR) and adenosine (B11128) diphosphoribose (ADPR), which are essential for regulating intracellular calcium (Ca2+) signaling.[1][4][6]
Due to its high expression on malignant plasma cells in multiple myeloma and its role in NAD+ decline during aging and metabolic diseases, CD38 has emerged as a significant therapeutic target.[2][5][7][8] The development of inhibitors, ranging from monoclonal antibodies to small molecules, aims to either directly kill CD38-expressing cancer cells or modulate cellular metabolism by preserving NAD+ levels.[2][5][9] This guide provides a comprehensive overview of the discovery and development of novel CD38 inhibitors, detailing signaling pathways, inhibitor classes, quantitative data, and key experimental methodologies.
Core Signaling Pathways Involving CD38
CD38 sits (B43327) at a critical junction of cellular signaling, primarily linking NAD+ metabolism to intracellular calcium mobilization.
-
NAD+ Metabolism: CD38 is a major consumer of NAD+. It possesses both ADP-ribosyl cyclase and cADPR hydrolase activities, catalyzing the conversion of NAD+ into cADPR and ADPR.[4] For every 100 molecules of NAD+ it converts to ADPR, it generates approximately one molecule of cADPR.[1] This enzymatic activity is a key regulator of cellular NAD+ pools, which are vital for energy homeostasis and the function of other NAD+-dependent enzymes like sirtuins and PARPs.[5][6]
-
Calcium Mobilization: The products of CD38's enzymatic activity, cADPR and ADPR, are potent second messengers that trigger the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, via ryanodine (B192298) receptors.[6][10] This elevation of intracellular Ca2+ influences a wide array of cellular processes, including cell activation, proliferation, muscle contraction, and chemotaxis.[4][10]
Classes of Novel CD38 Inhibitors
The therapeutic strategies targeting CD38 can be broadly categorized into two main classes: monoclonal antibodies and small molecule inhibitors.
Monoclonal Antibodies (mAbs)
These are large-molecule biologics designed to bind specifically to the CD38 protein on the cell surface. Their primary application is in oncology, particularly for multiple myeloma.[2][7]
-
Daratumumab (Darzalex®): A human IgG1κ monoclonal antibody that was the first-in-class CD38 inhibitor approved by the FDA.[7] It targets a unique epitope on CD38 and induces tumor cell death through multiple mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and apoptosis.[11]
-
Isatuximab (Sarclisa®): A chimeric IgG1 monoclonal antibody that also targets CD38.[7][12] It functions similarly to daratumumab but binds to a different region on the CD38 protein, triggering apoptosis and immune responses.[7][12]
-
Other mAbs in Development: Several other antibodies are in clinical trials, including TAK-079 and GBR 1342 (a bispecific antibody targeting CD3 and CD38).[7]
Small Molecule Inhibitors
These are chemically synthesized compounds that are typically orally bioavailable and work by inhibiting the enzymatic (NADase) activity of CD38.[9] This action helps to increase and preserve intracellular NAD+ levels, which is beneficial for treating age-related and metabolic diseases.[5][9]
-
Flavonoids: Natural compounds like apigenin (B1666066) and quercetin (B1663063) have been shown to inhibit CD38's catalytic activity.[5] Apigenin, in particular, has been demonstrated to increase cellular NAD+ levels in vivo.[5][9]
-
NAD+ Analogs: These inhibitors are designed based on the structure of NAD+ to compete with the natural substrate for the enzyme's active site.[5][13] This class includes molecules like carba-NAD and ara-NAD.[5]
-
Novel Heterocyclic Compounds: Through virtual screening and medicinal chemistry efforts, novel potent inhibitors have been identified.[14][15] For example, compound 78c is a reversible and uncompetitive inhibitor that effectively raises NAD+ levels.[9] Another first-in-class inhibitor, compound 1, showed high potency with an IC50 of 11 nM and demonstrated efficacy in a mouse model of mitochondrial myopathy.[15]
Drug Discovery and Development Workflow
The process of identifying and validating novel CD38 inhibitors follows a structured pipeline from initial screening to preclinical and clinical evaluation.
Quantitative Analysis of CD38 Inhibitors
The potency and efficacy of CD38 inhibitors are determined through various assays, with results often reported as IC50 values for small molecules and clinical outcomes for monoclonal antibodies.
Table 1: Potency of Selected Small Molecule CD38 Inhibitors
| Compound Class | Example Compound | Potency (IC50) | Mechanism | Reference |
| Novel Heterocycle | Compound 1 | 11 nM | Potent NADase Inhibitor | [15] |
| Thiazoloquin(az)olinone | 78c | Low µM | Reversible, Uncompetitive | [9] |
| Virtual Screen Hit | LX-102 | 14.9 µM | Allosteric Inhibitor | [13] |
| Flavonoid | Apigenin | ~35 µM | NADase Inhibitor | [5] |
| Nicotinamide Derivative | Compound 4 | Moderate Inhibition | Active Site Binding | [13][16] |
Table 2: Clinical Efficacy of Anti-CD38 Monoclonal Antibodies in Relapsed/Refractory Multiple Myeloma (RRMM)
| Parameter | Daratumumab | Isatuximab | Finding | Reference |
| Progression-Free Survival (PFS) | HR: 0.513 | HR: 0.679 | Significantly prolonged PFS vs. control | [17] |
| Overall Survival (OS) | HR: 0.737 (Combined mAbs) | HR: 0.737 (Combined mAbs) | Significantly prolonged OS vs. control | [8][17] |
| Increased Adverse Events | Neutropenia, Thrombocytopenia | Neutropenia, Thrombocytopenia | Increased risk of specific hematologic events | [8][17] |
HR = Hazard Ratio. A value < 1.0 indicates a lower risk of the event (progression or death) in the treatment group compared to the control group.
Key Experimental Methodologies
The characterization of novel CD38 inhibitors requires robust and reproducible experimental protocols.
Protocol 1: Fluorometric CD38 Inhibitor Screening Assay (Cyclase/Hydrolase Activity)
This protocol is adapted from commercially available kits and published methods for high-throughput screening.[18][19][20]
1. Objective: To quantify the enzymatic (cyclase or hydrolase) activity of recombinant human CD38 in the presence of test inhibitors.
2. Materials:
-
96-well white, flat-bottom plate
-
Recombinant Human CD38 Enzyme
-
CD38 Assay Buffer
-
CD38 Substrate (e.g., Nicotinamide Guanine Dinucleotide (NGD+) for cyclase activity, or 1,N6-etheno-NAD (ε-NAD) for hydrolase activity)[20][21]
-
Test Inhibitors (dissolved in an appropriate solvent like DMSO)
-
Positive Control Inhibitor (e.g., 78c or a known mAb)[21]
-
Fluorimeter capable of excitation at ~300 nm and emission at ~410 nm.[18][19]
3. Method:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a working dilution of the CD38 enzyme in CD38 Assay Buffer (e.g., a 1:40 dilution for hydrolase activity).[18]
-
Plate Setup:
-
Sample Wells: Add 25 µL of diluted Test Inhibitor (at 4x final concentration) to wells.
-
Solvent Control Wells: Add 25 µL of assay buffer containing the same final concentration of solvent (e.g., DMSO) as the sample wells.[18]
-
Inhibitor Control Wells: Add 25 µL of the Positive Control Inhibitor.
-
Enzyme Control Wells: Add 25 µL of CD38 Assay Buffer.
-
Background Control Wells: Add 50 µL of CD38 Assay Buffer (no enzyme will be added).
-
-
Enzyme Addition: Add 25 µL of the diluted CD38 enzyme to all wells except the Background Control wells. The total volume is now 50 µL.
-
Substrate Addition & Incubation: Prepare a 2x Substrate Mix by diluting the CD38 substrate in Assay Buffer. Add 50 µL of the Substrate Mix to all wells, bringing the total reaction volume to 100 µL.
-
Measurement: Immediately place the plate in a fluorimeter pre-warmed to 37°C. Measure the fluorescence in kinetic mode (Ex/Em = 300/410 nm) for 30-60 minutes.[18][19]
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve for each well.
-
Subtract the background reading.
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate_Sample / Rate_Solvent_Control)) * 100
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Lysis and CD38 Activity Measurement from Tissues/Cells
This protocol allows for the measurement of endogenous CD38 activity.[21]
1. Objective: To measure CD38 hydrolase activity from biological samples.
2. Materials:
-
Cell pellets or tissue samples
-
Sucrose Lysis Buffer (e.g., 250 mM sucrose, 40 mM Tris, pH 7.4)
-
Sonicator
-
Protein Assay Kit (e.g., BCA)
-
ε-NAD substrate
3. Method:
-
Sample Preparation: Homogenize tissue samples or resuspend cell pellets in ice-cold Sucrose Lysis Buffer.
-
Lysis: Lyse the samples via sonication on ice.
-
Centrifugation: Centrifuge the lysate to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay.
-
Enzyme Reaction:
-
In a 96-well plate, add 50-100 µg of total protein per well. Normalize the volume with Sucrose Lysis Buffer to 100 µL.[21]
-
Prepare a 2x reaction mix containing the ε-NAD substrate in buffer.
-
Add 100 µL of the reaction mix to each well to start the reaction.
-
-
Measurement: Incubate at 37°C and measure fluorescence over time as described in Protocol 1.
-
Data Analysis: Calculate specific activity as the rate of reaction per microgram of protein.
Mechanism of Action: Anti-CD38 Monoclonal Antibodies
The therapeutic effect of anti-CD38 antibodies in multiple myeloma is multifactorial, involving direct and indirect mechanisms to eliminate tumor cells.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the antibody binds to receptors on immune cells like NK cells, which then release cytotoxic granules to kill the tumor cell.[11]
-
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement cascade, a series of plasma proteins that can form a pore in the tumor cell membrane, leading to lysis.[11]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages recognize and engulf the antibody-coated tumor cells.
-
Direct Effects: Antibody binding can directly induce apoptosis (programmed cell death) and inhibit the enzymatic activity of CD38.[11]
The targeting of CD38 represents a major therapeutic advance, with FDA-approved monoclonal antibodies transforming the treatment landscape for multiple myeloma.[7] The development of small molecule inhibitors is a rapidly growing field with immense potential to address a different set of conditions, including metabolic and age-related diseases, by modulating cellular NAD+ levels.[5][9]
Future research will likely focus on developing more potent and specific small molecule inhibitors with favorable pharmacokinetic profiles, exploring combination therapies (e.g., pairing CD38 inhibitors with checkpoint inhibitors), and expanding the therapeutic applications of CD38 inhibition to other hematologic malignancies, autoimmune disorders, and neurodegenerative diseases.[2][14][22] Continued investigation into the complex biology of CD38 will undoubtedly unveil new opportunities for innovative drug design and development.
References
- 1. CD38 - Wikipedia [en.wikipedia.org]
- 2. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are CD38 inhibitors and how do you quickly get the latest development progress? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Properties of CD38 in the Mouse Immune System: Enzyme-dependent and -independent Roles in Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rarecancernews.com [rarecancernews.com]
- 8. mdpi.com [mdpi.com]
- 9. longevitybox.co.uk [longevitybox.co.uk]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. "Discovery and Evaluation of a Small Molecule CD38 Inhibitor: Immunosti" by Catherine Maria Mills [medica-musc.researchcommons.org]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Design, synthesis and biological characterization of novel inhibitors of CD38. | Semantic Scholar [semanticscholar.org]
- 17. Efficacy and safety of anti-CD38 monoclonal antibodies in patients with relapsed/refractory multiple myeloma: a systematic review and meta-analysis with trial sequential analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. abcam.cn [abcam.cn]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [bio-protocol.org]
- 22. Frontiers | The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases [frontiersin.org]
An In-depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of CD38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cluster of differentiation 38 (CD38) has emerged as a critical therapeutic target for a range of conditions, including multiple myeloma, metabolic diseases, and age-related pathologies. As a primary consumer of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), its inhibition can restore cellular NAD+ levels, offering significant therapeutic benefits. While monoclonal antibodies targeting CD38 have proven successful, their parenteral administration limits their application. This has spurred the development of orally bioavailable small-molecule CD38 inhibitors. This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profiles of prominent small-molecule CD38 inhibitors, details the experimental protocols for their evaluation, and illustrates the core signaling pathways involved.
The Landscape of Orally Bioavailable Small-Molecule CD38 Inhibitors
The quest for orally active CD38 inhibitors has led to the discovery of several promising chemical scaffolds. These compounds are designed to overcome the limitations of large-molecule therapeutics, offering the potential for improved patient compliance and broader therapeutic applications. Key classes of these inhibitors include flavonoids, 4-amino-quinolines, and thiazoloquin(az)olinones. While many natural compounds like flavonoids exhibit CD38 inhibitory activity, they often suffer from poor oral pharmacokinetic profiles and lack of specificity[1]. In contrast, rationally designed synthetic molecules have demonstrated more favorable drug-like properties.
Quantitative Pharmacokinetic Data
The following tables summarize the available preclinical pharmacokinetic data for key orally bioavailable small-molecule CD38 inhibitors. It is important to note that direct comparative studies are limited, and data are often from different experimental models.
Table 1: Oral Pharmacokinetic Parameters of 4-Amino-8-Quinoline Carboxamide Derivatives in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Clearance | Reference |
| 1ah | 10 | ~1500 | 2 | ~6000 | "Decent" | "Low" | [2] |
| 1ai | 10 | ~1200 | 4 | ~7500 | "Decent" | "Low" | [2] |
Pharmacokinetic parameters for compounds 1ah and 1ai were described as suitable for in vivo animal studies with low clearances and decent oral bioavailability[2][3].
Table 2: Oral Pharmacokinetic Parameters of Thiazoloquin(az)olin(on)e Derivatives in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Key Finding | Reference |
| 78c | 30 | Not Reported | 2 (time of peak NAD+ elevation) | Not Reported | "Favorable" | Elevated liver NAD+ >5-fold and muscle NAD+ >1.2-fold at 2h post-dose.[3][4] | [4] |
Compound 78c has been shown to have good pharmacokinetic properties and demonstrates the ability to elevate NAD levels in plasma, liver, and muscle tissue after oral administration[3][4].
Table 3: Oral Pharmacokinetic Parameters of Other Novel CD38 Inhibitors in Preclinical Models
| Compound | Species | Dose (mg/kg, p.o.) | Cmax | Tmax | AUC | Oral Bioavailability (F%) | Reference |
| MK-0159 | Mouse | 30 | Not Reported | Not Reported | Not Reported | "Orally Bioavailable"[5][6][7][8][9] | [5] |
| NTX-748 | Mouse | 3, 10, 30 (b.i.d.) | Dose-proportional increase in plasma concentration | Not Reported | Not Reported | "Orally Available" | [10] |
| 1r (quinazoline) | Not Specified | Not Reported | Not Reported | Not Reported | "Good" | "Moderate clearance" | [11] |
MK-0159 is described as an orally bioavailable enzymatic inhibitor of CD38[5][6][7][8][9]. Preclinical studies with NTX-748 in a mouse model of collagen-induced arthritis demonstrated that plasma concentrations increased in approximate proportion to the oral dose[10]. A representative 2,4-diamino-8-quinazoline carboxamide analog, 1r, exhibited suitable pharmacokinetic parameters for in vivo studies, including moderate clearance and good oral bioavailability[11].
Core Signaling Pathway: The CD38-NAD+ Axis
CD38 is a key enzyme that regulates cellular NAD+ levels. Its primary function is the hydrolysis of NAD+ to adenosine (B11128) diphosphate-ribose (ADPR) and nicotinamide (NAM). CD38 can also produce the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR). The depletion of NAD+ by CD38 has profound effects on NAD+-dependent enzymes, most notably the sirtuins (e.g., SIRT1 and SIRT3), which are critical regulators of metabolism, mitochondrial function, and longevity. By inhibiting CD38, small molecules can increase the bioavailability of NAD+, thereby enhancing sirtuin activity and mitigating the downstream pathological consequences of NAD+ decline.
Experimental Protocols
The determination of oral bioavailability and pharmacokinetic parameters of novel CD38 inhibitors involves a series of standardized in vitro and in vivo experiments.
In Vitro Permeability and Metabolism Assays
This high-throughput assay provides an initial screen for passive membrane permeability.
-
Objective: To predict passive diffusion across the gastrointestinal tract.
-
Methodology:
-
A filter plate is coated with a lipid-infused artificial membrane.
-
The test compound is added to the donor wells.
-
The plate is incubated, allowing the compound to diffuse into the acceptor wells.
-
Concentrations in both donor and acceptor wells are quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
This assay is the gold standard for predicting in vivo drug absorption and the potential for active efflux.
-
Objective: To determine the bidirectional permeability of a compound across a human intestinal epithelial cell monolayer.
-
Methodology:
-
Caco-2 cells are cultured on permeable Transwell™ supports until a differentiated monolayer with tight junctions is formed.
-
The integrity of the monolayer is verified.
-
For apical to basolateral (A-B) transport, the test compound is added to the apical side, and samples are taken from the basolateral side over time.
-
For basolateral to apical (B-A) transport, the experiment is reversed to assess efflux.
-
Compound concentrations are determined by LC-MS/MS.
-
The Papp is calculated for both directions, and the efflux ratio (Papp B-A / Papp A-B) is determined.
-
In Vivo Pharmacokinetic Studies in Rodents
These studies are essential for determining the absolute oral bioavailability and other key pharmacokinetic parameters.
-
Objective: To characterize the plasma concentration-time profile of a CD38 inhibitor after intravenous and oral administration.
-
Methodology:
-
Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.
-
Dosing:
-
Intravenous (IV) Group: The compound is administered as a single bolus injection via the tail vein. This group serves as the 100% bioavailability reference.
-
Oral (PO) Group: The compound is administered via oral gavage.
-
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the tail vein, saphenous vein, or via terminal cardiac puncture.
-
Sample Processing and Analysis: Plasma is separated by centrifugation, and the drug concentration is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Conclusion and Future Directions
The development of orally bioavailable small-molecule CD38 inhibitors represents a significant advancement in targeting the CD38-NAD+ axis. Preclinical data for several compounds demonstrate promising pharmacokinetic profiles, supporting their potential for clinical development. Future research should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic data in higher species, establishing clear dose-response relationships, and evaluating long-term safety profiles. The continued optimization of these molecules holds the promise of delivering convenient and effective therapies for a multitude of diseases driven by NAD+ depletion.
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astellas’ New NAD+ Boosting Drug Reduces Damage Caused by Heart Attacks [nmn.com]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of CD38 with the Thiazoloquin(az)olin(on)e 78c Protects the Heart against Postischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-Diamino-8-quinazoline carboxamides as novel, potent inhibitors of the NAD hydrolyzing enzyme CD38: Exploration of the 2-position structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Studies of CD38 Inhibitors
These application notes provide detailed protocols for conducting in vivo mouse studies with various CD38 inhibitors, including small molecules and monoclonal antibodies. The protocols are intended for researchers, scientists, and drug development professionals working in preclinical pharmacology and oncology.
Introduction to CD38 Inhibition
CD38 is a transmembrane glycoprotein (B1211001) with ectoenzymatic activity that plays a crucial role in cellular signaling and metabolism. It is a major consumer of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous cellular processes. CD38 is highly expressed on various hematological malignant cells, such as multiple myeloma and leukemia cells, making it an attractive therapeutic target. Inhibition of CD38 can lead to antitumor effects through various mechanisms, including antibody-dependent cellular cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), complement-dependent cytotoxicity (CDC), and modulation of the tumor microenvironment by increasing NAD+ levels.
This document outlines protocols for evaluating the in vivo efficacy of three classes of CD38 inhibitors: a small molecule inhibitor ("CD38 inhibitor 3"), and two therapeutic monoclonal antibodies (Isatuximab and Daratumumab).
Signaling Pathway of CD38
The following diagram illustrates the central role of CD38 in NAD+ metabolism and calcium signaling.
Caption: CD38 signaling and NAD+ metabolism.
Protocol 1: In Vivo Efficacy Study of "this compound" in a Mouse Model of Impaired Muscle Function
This protocol describes the use of "this compound", an orally active small molecule inhibitor of CD38, in a mouse model of mitochondrial myopathy (Pus1-/- mice) to assess its impact on muscle function and NAD+ levels.[1]
Experimental Workflow
Caption: Workflow for in vivo study of a small molecule CD38 inhibitor.
Materials and Reagents
-
Animals: Pus1-/- mice.
-
Test Article: this compound (compound 1).[1]
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
-
Equipment: Oral gavage needles, treadmill for mice, analytical equipment for measuring NAD+ and lactate.
Experimental Procedure
-
Animal Acclimatization: Acclimatize Pus1-/- mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, 0.1 mg/kg, 0.5 mg/kg, and 1 mg/kg of this compound).
-
Drug Administration: Administer "this compound" or vehicle control once daily via oral gavage for 58 days.[1]
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Treadmill Test: Towards the end of the treatment period, perform a treadmill exercise endurance test to assess muscle function.[1]
-
Sample Collection: At the end of the study, collect blood and muscle tissues for analysis.
-
Biochemical Analysis: Measure NAD+ levels in muscle tissue and lactate levels in the blood.[1]
Data Presentation
| Parameter | Vehicle Control | 0.1 mg/kg this compound | 1 mg/kg this compound |
| Oral Bioavailability (%) | N/A | 61 | 61 |
| AUC (h*ng/mL) | N/A | 167,761 | 167,761 |
| Effect on Muscle NAD+ | Baseline | Increased | Significantly Increased |
| Effect on Blood Lactate | Baseline | Reduced | Significantly Reduced |
| Exercise Endurance | Baseline | Improved | Significantly Improved |
| Data is representative and based on findings for "this compound".[1][2] |
Protocol 2: In Vivo Efficacy Study of Isatuximab in a Subcutaneous Multiple Myeloma Xenograft Mouse Model
This protocol details the evaluation of Isatuximab, an anti-CD38 monoclonal antibody, in a subcutaneous xenograft model using human multiple myeloma cell lines in immunodeficient mice.
Experimental Workflow
Caption: Workflow for a subcutaneous xenograft study with a CD38 mAb.
Materials and Reagents
-
Animals: Female C.B-17 severe combined immunodeficiency (SCID) mice.[3]
-
Cell Lines: Human multiple myeloma cell lines such as MOLP-8 or NCI-H929.[4]
-
Test Article: Isatuximab.
-
Control: Isotype control human IgG1.
-
Equipment: Calipers for tumor measurement, sterile syringes and needles.
Experimental Procedure
-
Cell Culture: Culture human multiple myeloma cells under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of each SCID mouse.
-
Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Drug Administration: Administer Isatuximab or isotype control IgG via intraperitoneal (IP) or intravenous (IV) injection. A typical dosing schedule is twice weekly for three weeks.[4]
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Survival studies may also be conducted.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis on tumor volumes and survival data.
Data Presentation
| Cell Line | Treatment Group (Dose) | Dosing Schedule | Tumor Growth Inhibition (T/C%)* | Tumor-Free Survivors |
| MOLP-8 | Isatuximab (15 mg/kg) | Twice weekly for 3 wks | 12% | Not Reported |
| Isatuximab (25 mg/kg) | Twice weekly for 3 wks | 10% | Not Reported | |
| Isatuximab (40 mg/kg) | Twice weekly for 3 wks | 8% | Not Reported | |
| NCI-H929 | Isatuximab (5 mg/kg) | Twice weekly for 3 wks | Highly Active | 9/10 |
| Isatuximab (10 mg/kg) | Twice weekly for 3 wks | Highly Active | 10/10 | |
| T/C% (Treated/Control) values ≤42% are considered active, and ≤12% are highly active according to NCI standards.[4] |
Protocol 3: In Vivo Efficacy Study of Daratumumab in a Disseminated Leukemia/Lymphoma Xenograft Mouse Model
This protocol outlines the evaluation of Daratumumab, another anti-CD38 monoclonal antibody, in a systemic disease model using leukemia or lymphoma cell lines in immunodeficient mice.
Experimental Workflow
Caption: Workflow for a disseminated xenograft study with a CD38 mAb.
Materials and Reagents
-
Cell Lines: Human leukemia (e.g., MEC2) or lymphoma (e.g., REC-1, RL) cell lines, potentially engineered to express luciferase for in vivo imaging.[5][6]
-
Test Article: Daratumumab.
-
Control: Isotype control human IgG1.
-
Equipment: Bioluminescence imaging system (for luciferase-expressing cells), flow cytometer.
Experimental Procedure
-
Cell Culture and Injection: Culture the selected cell line and inject intravenously (i.v.) into mice (e.g., 10 x 10^6 cells per mouse).
-
Treatment Schedule:
-
Prophylactic model: Initiate treatment on the same day as cell inoculation. A typical regimen is 3 doses bi-weekly (e.g., 20/10/10 mg/kg).[5]
-
Therapeutic model: Allow the disease to establish for a set period (e.g., one week), then begin treatment. A more intensive regimen might be used, such as 4 weekly doses (e.g., 20/10/10/10 mg/kg).[5]
-
-
Monitoring: Monitor mice for signs of disease, including weight loss and changes in posture or activity. For luciferase-expressing cell lines, perform regular bioluminescence imaging to quantify tumor burden.
-
Endpoint and Analysis: The primary endpoint is typically overall survival. At the time of euthanasia, organs such as the spleen, bone marrow, and peripheral blood can be collected to assess tumor cell infiltration by flow cytometry.[5]
Data Presentation
| Model Type | Cell Line | Treatment Group (Dose) | Key Findings |
| Prophylactic | REC-1 (MCL) | Daratumumab (20/10/10 mg/kg, bi-weekly) | Completely abrogated tumor growth.[5] |
| RL (tFL) | Daratumumab (20/10/10 mg/kg, bi-weekly) | Completely abrogated tumor growth.[5] | |
| Therapeutic | REC-1 (MCL) | Daratumumab (20/10/10/10 mg/kg, weekly) | Induced total tumor regression in 4 out of 6 mice.[5] |
| Systemic | MEC2 (CLL) | Daratumumab (20/10/10/10 mg/kg, weekly) | Significantly prolonged overall survival.[5] |
| Reduced migration of CLL cells to the spleen by an average of 55%.[5] |
These protocols provide a framework for conducting in vivo studies with CD38 inhibitors. Specific parameters such as cell numbers, treatment doses, and schedules may need to be optimized for different tumor models and research questions.
References
- 1. Expanded natural killer cells potentiate the antimyeloma activity of daratumumab, lenalidomide, and dexamethasone in a myeloma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Recommended Dosage of CD38 Inhibitor 3 for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of CD38 Inhibitor 3 in various animal models for preclinical research. The protocols and data presented are synthesized from published studies on similar small molecule and antibody-based CD38 inhibitors. It is crucial to note that these are general recommendations, and specific dosages should be optimized for each experimental context.
Quantitative Data Summary
The following tables summarize dosages of representative CD38 inhibitors used in preclinical animal models. This data can serve as a starting point for determining the appropriate dosage of this compound.
Table 1: Small Molecule CD38 Inhibitors
| Compound | Animal Model | Dosage | Route of Administration | Frequency | Key Findings |
| 78c | C57BL/6 Mice (naturally aged) | Diet-based | Oral (in food) | Continuous | Increased lifespan and healthspan.[1] |
| GSK978A | WT Obese Mice | 0-30 mg/kg | Oral | Single dose | Tissue-specific increase in NAD+ levels.[2] |
| G1T38 (CDK4/6 inhibitor, for comparison) | Mice (xenograft model) | 10, 50, 100 mg/kg | Oral gavage | Daily | Tumor growth inhibition.[3] |
| LE-SN38 (liposomal SN-38) | CD2F1 Mice | 5.0-7.5 mg/kg/day | Intravenous | 5 consecutive days | Maximum tolerated dose established.[4][5] |
Table 2: Monoclonal Antibody CD38 Inhibitors
| Compound | Animal Model | Dosage | Route of Administration | Frequency | Key Findings |
| Daratumumab | Not specified in preclinical context | 16 mg/kg (human dose) | Intravenous | Weekly/Bi-weekly/Monthly | Established clinical efficacy in multiple myeloma.[6][7] |
| Isatuximab | Not specified in preclinical context | 10 mg/kg (human dose) | Intravenous | Weekly/Bi-weekly | Improved progression-free survival in combination therapy.[8] |
| TAK-079 | Monkeys | 0.03-100 mg/kg | Intravenous/Subcutaneous | Single/Multiple doses | Characterized pharmacokinetics and pharmacodynamics.[9] |
| CD38 C-fusion IgG | CD-1 Mice | 3 mg/kg | Intravenous | Single dose | Determined pharmacokinetic profile.[10] |
Experimental Protocols
In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor effects of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS, 0.5% methylcellulose)
-
Human tumor cell line expressing CD38 (e.g., MM.1S, RPMI-8226)
-
Immunocompromised mice (e.g., NOD-SCID, NSG)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the CD38-positive tumor cells under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound.
-
On the day of treatment, dilute the stock solution to the desired final concentrations with the vehicle.
-
Administer the inhibitor or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
Signaling Pathway
Caption: CD38/NAD+ signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study of a CD38 inhibitor.
References
- 1. CD38 inhibitor 78c increases mice lifespan and healthspan in a model of chronological aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cahon.org [cahon.org]
- 9. Pharmacokinetics and pharmacodynamics of the cytolytic anti‐CD38 human monoclonal antibody TAK‐079 in monkey – model assisted preparation for the first in human trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Measuring NAD+ Levels After CD38 Inhibitor Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring changes in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels following treatment with a CD38 inhibitor. The protocols detailed below are essential for researchers investigating the efficacy of CD38 inhibitors and their impact on NAD+ metabolism.
CD38 is a multifunctional enzyme that acts as the primary NADase in mammalian cells, playing a crucial role in regulating cellular NAD+ levels.[1][2] It degrades NAD+ to produce cyclic ADP-ribose (cADPR), ADP-ribose, and nicotinamide.[3] With age and in certain pathological conditions, the expression and activity of CD38 increase, leading to a decline in NAD+ levels and subsequent mitochondrial dysfunction.[2][4][5] Inhibition of CD38 has emerged as a promising therapeutic strategy to counteract age-related NAD+ decline and associated metabolic dysfunction.[4][6][7][8] Potent and specific CD38 inhibitors have been shown to reverse this decline, thereby improving physiological and metabolic parameters.[6]
Accurate measurement of NAD+ levels is critical to assess the effectiveness of these inhibitors. This document outlines two primary methodologies for NAD+ quantification: the enzymatic cycling assay and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The following tables summarize quantitative data on the effects of CD38 inhibition on NAD+ levels and the typical NAD+ concentrations found in various tissues.
Table 1: Effect of CD38 Status on NAD+ Levels in Mouse Tissues
| Tissue | Wild-Type (nmol NAD+/mg protein) | CD38 Knockout (nmol NAD+/mg protein) | Fold Increase |
| Brain | 0.59 ± 0.06 | 5.56 ± 0.69 | ~9.4 |
| Liver | ~0.6 | ~6.0 | ~10 |
| Lung | ~0.4 | ~4.0 | ~10 |
| Heart | ~0.5 | ~5.0 | ~10 |
| Testis | ~0.3 | ~3.0 | ~10 |
| Small Intestine | ~0.4 | ~4.0 | ~10 |
| Spleen | ~0.2 | ~4.0 | ~20 |
Data compiled from studies on wild-type versus CD38 deficient mice, demonstrating the significant role of CD38 in regulating basal NAD+ levels.[9][10]
Table 2: Impact of a CD38 Inhibitor (78c) on NAD+ Levels in Aged Mice
| Tissue | Vehicle Control (Relative NAD+ Level) | 78c Treatment (Relative NAD+ Level) |
| Liver | 1.0 | ~1.5 |
| White Adipose Tissue | 1.0 | ~1.8 |
| Skeletal Muscle | 1.0 | ~1.6 |
This table illustrates the in vivo efficacy of a specific CD38 inhibitor, 78c, in elevating NAD+ levels in various tissues of aged mice.[4][6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CD38 signaling pathway and the general workflows for the experimental protocols.
Caption: CD38 signaling pathway and the effect of its inhibition.
Caption: General workflow for measuring NAD+ levels.
Experimental Protocols
Two widely used methods for NAD+ quantification are presented below. The choice of method depends on the required sensitivity, throughput, and available equipment.
Protocol 1: Enzymatic Cycling Assay for NAD+ Quantification
This method is based on an enzymatic cycling reaction that leads to the generation of a colored or fluorescent product, proportional to the amount of NAD+ in the sample.[11][12][13] Commercially available kits provide a convenient and sensitive way to measure NAD+ and NADH.[12][13][14]
Materials:
-
Cultured cells or tissue homogenates
-
CD38 inhibitor of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
NAD+/NADH Assay Kit (Colorimetric or Fluorometric) (e.g., from Cell Biolabs, MBL International)[12][13][14]
-
Acid and base for extraction (e.g., HCl and NaOH or specific extraction buffers from the kit)[11][12]
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the CD38 inhibitor at various concentrations and for different time points. Include a vehicle-treated control group.
-
-
Sample Preparation and NAD+ Extraction:
-
For Adherent Cells: Aspirate the culture medium and wash the cells with ice-cold PBS. Add the appropriate volume of acidic extraction buffer to lyse the cells and extract NAD+.[15]
-
For Suspension Cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the acidic extraction buffer.
-
For Tissues: Homogenize the tissue sample in an appropriate extraction buffer on ice.[11]
-
Incubate the samples as recommended by the kit protocol (e.g., 80°C for 60 minutes for acid extraction) to degrade NADH while preserving NAD+.[12]
-
Centrifuge the lysate to pellet cellular debris.
-
Carefully transfer the supernatant containing NAD+ to a new tube.
-
Neutralize the acidic extract with the neutralization buffer provided in the kit to bring the pH to a range of 6.0-8.0.[12][15]
-
-
NAD+ Quantification:
-
Prepare a standard curve using the NAD+ standard provided in the kit.
-
Add 50 µL of the extracted samples and standards to the wells of a 96-well plate.
-
Prepare the NAD Cycling Master Mix according to the kit's instructions.
-
Add 50 µL of the Master Mix to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.[12][15]
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.[12][13]
-
-
Data Analysis:
-
Calculate the NAD+ concentration in the samples using the standard curve.
-
Normalize the NAD+ concentration to the protein content of the cell or tissue lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford).[11] The final result is often expressed as nmol NAD+/mg protein.[11]
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for NAD+ Quantification
LC-MS offers high specificity and sensitivity for the quantification of NAD+ and other related metabolites.[16][17][18] This method is particularly useful for validating results from enzymatic assays and for metabolomic studies.
Materials:
-
Cultured cells or tissue homogenates
-
CD38 inhibitor of interest
-
PBS, ice-cold
-
Extraction solvent (e.g., 80% methanol, ice-cold)[15]
-
Internal standard (e.g., stable isotope-labeled NAD+)[19]
-
LC-MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer)[18][20]
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and treatment.
-
-
Sample Preparation and NAD+ Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet.[15]
-
If using an internal standard for absolute quantification, spike it into the extraction solvent.[19]
-
Vortex vigorously and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[15]
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the HPLC with a suitable column (e.g., C18) and mobile phases.[18]
-
Develop a gradient elution program to separate NAD+ from other metabolites.[18]
-
Configure the mass spectrometer for positive ion mode and set up selected reaction monitoring (SRM) for NAD+ and the internal standard. Common transitions for NAD+ are m/z 664.0 > 136.1.[20]
-
Inject the extracted samples and a series of NAD+ standards to generate a standard curve.
-
-
Data Analysis:
-
Integrate the peak areas for NAD+ and the internal standard.
-
Calculate the concentration of NAD+ in the samples using the standard curve.
-
Normalize the NAD+ levels to the protein concentration or cell number.
-
References
- 1. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. renuebyscience.com.au [renuebyscience.com.au]
- 5. prohealth.com [prohealth.com]
- 6. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longevitybox.co.uk [longevitybox.co.uk]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]
- 18. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CD3_8_ Inhibitor 3 for Mitochondrial Biogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CD38 Inhibitor 3 in studies focused on mitochondrial biogenesis. CD38 is a key NADase that regulates intracellular NAD+ levels.[1][2] Its inhibition has emerged as a promising strategy to counteract age-related NAD+ decline and associated mitochondrial dysfunction.[3][4] By blocking CD38, inhibitors can increase NAD+ availability, subsequently activating sirtuins (e.g., SIRT1 and SIRT3) which are critical mediators of mitochondrial health and biogenesis.[2][3] This document outlines the underlying signaling pathways, experimental protocols, and expected quantitative outcomes when using a CD38 inhibitor to probe these processes.
Signaling Pathway
The primary mechanism by which CD38 inhibitors influence mitochondrial biogenesis is through the modulation of the NAD+/SIRT1/PGC-1α axis. Inhibition of CD38's NADase activity leads to an increase in intracellular NAD+ levels. This elevated NAD+ pool serves as a substrate for SIRT1, a NAD+-dependent deacetylase.[2] Activated SIRT1 then deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis.[2] PGC-1α, in turn, stimulates the transcription of nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), leading to the synthesis of new mitochondria.
Caption: CD38 inhibitor signaling pathway in mitochondrial biogenesis.
Experimental Workflow
A typical experimental workflow to assess the impact of this compound on mitochondrial biogenesis involves treating cells or animal models with the inhibitor and subsequently measuring key molecular and functional endpoints.
Caption: Experimental workflow for studying CD38 inhibition.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from studies using a CD38 inhibitor. The data is compiled from various studies on different CD38 inhibitors and represents a general trend.
Table 1: Effect of this compound on NAD+ Levels and Sirtuin Activity
| Parameter | Control | This compound Treated | Fold Change | Reference |
| Intracellular NAD+ (pmol/mg protein) | 150 ± 20 | 250 ± 30 | ~1.67 | [3][5] |
| NAD+/NADH Ratio | 3.5 ± 0.5 | 6.0 ± 0.8 | ~1.71 | [5][6] |
| SIRT1 Activity (relative units) | 1.0 ± 0.1 | 1.8 ± 0.2 | ~1.8 | [7] |
| SIRT3 Activity (relative units) | 1.0 ± 0.15 | 1.6 ± 0.2 | ~1.6 | [6] |
Table 2: Effect of this compound on Mitochondrial Biogenesis Markers
| Parameter | Control | This compound Treated | Fold Change | Reference |
| Ppargc1a mRNA Expression (relative) | 1.0 ± 0.2 | 2.5 ± 0.4 | ~2.5 | [2] |
| PGC-1α Protein Level (relative) | 1.0 ± 0.1 | 1.9 ± 0.3 | ~1.9 | [2] |
| Nrf1 mRNA Expression (relative) | 1.0 ± 0.15 | 2.1 ± 0.3 | ~2.1 | [1] |
| Tfam mRNA Expression (relative) | 1.0 ± 0.2 | 2.8 ± 0.5 | ~2.8 | [3] |
| Mitochondrial DNA (mtDNA) Content (relative) | 1.0 ± 0.1 | 1.7 ± 0.2 | ~1.7 | [3] |
Table 3: Effect of this compound on Mitochondrial Function
| Parameter | Control | This compound Treated | Fold Change | Reference |
| Basal Oxygen Consumption Rate (pmol/min) | 100 ± 10 | 140 ± 15 | ~1.4 | [3][5] |
| Maximal Respiration (pmol/min) | 250 ± 25 | 350 ± 30 | ~1.4 | [3] |
| ATP Production (relative units) | 1.0 ± 0.1 | 1.5 ± 0.2 | ~1.5 | [8] |
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular NAD+/NADH Ratio
Objective: To quantify the intracellular levels of NAD+ and NADH in cells treated with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
NAD+/NADH extraction buffer (e.g., from a commercially available kit)
-
NAD+/NADH quantification kit (e.g., colorimetric or fluorometric)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24-48 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using the NAD+/NADH extraction buffer provided in the kit.
-
Follow the manufacturer's protocol for the NAD+/NADH quantification kit. This typically involves:
-
Separating the lysate into two aliquots for NAD+ and NADH measurement.
-
Decomposing NADH in the NAD+ aliquot and vice versa.
-
Adding the reaction mix and incubating.
-
Measuring the absorbance or fluorescence at the appropriate wavelength.
-
-
Calculate the concentrations of NAD+ and NADH based on a standard curve.
-
Determine the protein concentration of the cell lysate for normalization.
-
Calculate the NAD+/NADH ratio.
Protocol 2: Western Blot Analysis of Mitochondrial Biogenesis Proteins
Objective: To determine the protein expression levels of key regulators of mitochondrial biogenesis (SIRT1, PGC-1α, TFAM).
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SIRT1, anti-PGC-1α, anti-TFAM, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare cell lysates using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin or GAPDH).
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of genes involved in mitochondrial biogenesis (Ppargc1a, Nrf1, Tfam).
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Extract total RNA from cells using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green/TaqMan master mix, cDNA, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., Actb or Gapdh).
Protocol 4: Mitochondrial Respiration Assay using Seahorse XF Analyzer
Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, and Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound or vehicle control.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Run the mitochondrial stress test protocol on the analyzer.
-
Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Normalize the data to cell number or protein concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Frontiers | CD38-Induced Apoptosis and Mitochondrial Damage is Restored by Nicotinamide in Prostate Cancer [frontiersin.org]
- 6. CD38 inhibition by apigenin ameliorates mitochondrial oxidative stress through restoration of the intracellular NAD+/NADH ratio and Sirt3 activity in renal tubular cells in diabetic rats | Aging [aging-us.com]
- 7. mdpi.com [mdpi.com]
- 8. The Sirt3–CD38 axis induces mitochondrial dysfunction in hypertrophied heart by regulating mitochondrial calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
"Application of CD38 inhibitor 3 in aging research"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to disease and death. A key molecular hallmark of aging is the decline in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels. CD38, a transmembrane glycoprotein (B1211001) with NADase activity, has emerged as a primary consumer of NAD+ in aging tissues. Its expression and activity increase with age, contributing significantly to the age-related NAD+ decline. This has positioned CD38 as a promising therapeutic target for interventions aimed at mitigating age-related functional decline and extending healthspan.[1][2][3][4] This document provides detailed application notes and protocols for researchers investigating the role of CD38 inhibitors in aging research.
Featured CD38 Inhibitors
While the prompt mentions "CD38 inhibitor 3," this appears to be a placeholder. This document focuses on two well-characterized CD38 inhibitors used in aging research: 78c , a potent and specific synthetic inhibitor, and Apigenin (B1666066) , a natural flavonoid.
Quantitative Data Summary
The following tables summarize the quantitative effects of CD38 inhibitors in preclinical aging models.
Table 1: Effects of CD38 Inhibitor 78c on Lifespan and Healthspan in Aged Mice
| Parameter | Treatment Group | Outcome | Percentage Change | Reference |
| Lifespan | ||||
| Median Lifespan (Male Mice) | 78c | Increased | 17% | [5] |
| Maximal Lifespan (Male Mice) | 78c | Increased | 14% | [5] |
| Median Survival (Both Sexes) | 78c | Increased | 10% | [5][6][7][8] |
| Healthspan | ||||
| Exercise Performance | 78c | Improved | Not specified | [5][6][7][8] |
| Endurance | 78c | Improved | Not specified | [5][6][7][8] |
| Metabolic Function | 78c | Improved | Not specified | [5][6][7][8] |
| Glucose Tolerance | 78c | Improved | Not specified | [9] |
| Biochemical Markers | ||||
| Tissue NAD+ Levels | 78c | Increased | Significant increase | [9] |
Table 2: Effects of Apigenin on CD38 and Aging-Related Markers
| Parameter | Treatment Group | Outcome | Observations | Reference |
| Enzymatic Activity | ||||
| CD38 Activity | Apigenin | Inhibited | Concentration-dependent inhibition | [9] |
| Cellular Effects | ||||
| Cellular Senescence | Apigenin | Reduced | Reduced senescence-associated activity | [9] |
| Cell Growth | Apigenin | Promoted | Increased cell growth | [9] |
| Biochemical Markers | ||||
| NAD+ Levels | Apigenin | Increased | Increased intracellular NAD+ | [9][10] |
| SIRT1 Activation | Apigenin | Increased | Increased activation ratio | [9] |
| Protein Acetylation | Apigenin | Decreased | Decreased global protein acetylation | [11] |
| In Vivo Effects (Diabetic Rats) | ||||
| Mitochondrial Oxidative Stress | Apigenin | Ameliorated | Restoration of intracellular NAD+/NADH ratio and Sirt3 activity | [12] |
Signaling Pathways and Experimental Workflows
CD38-NAD+-SIRT1 Signaling Pathway in Aging
Experimental Workflow for Evaluating CD38 Inhibitors in Aging Research
Experimental Protocols
NAD+ Level Measurement in Tissues by HPLC
This protocol is adapted from established methods for quantifying NAD+ using reverse-phase high-performance liquid chromatography (HPLC).[13][14][15]
Materials:
-
Tissue sample (e.g., mouse liver, muscle)
-
Perchloric acid (HClO4), 0.6 M, ice-cold
-
Potassium carbonate (K2CO3), 3 M
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Methanol (HPLC grade)
-
NAD+ standard (Sigma-Aldrich)
-
Liquid nitrogen
-
Homogenizer
-
Refrigerated centrifuge
-
HPLC system with a C18 reverse-phase column and UV detector (260 nm)
Procedure:
-
Tissue Extraction: a. Excise tissue of interest and immediately flash-freeze in liquid nitrogen. b. Weigh the frozen tissue (typically 10-50 mg). c. Homogenize the tissue in 10 volumes of ice-cold 0.6 M HClO4. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant (acid extract).
-
Neutralization: a. Neutralize the acid extract by adding 3 M K2CO3 dropwise on ice until the pH reaches 6.5-7.0. The formation of a precipitate (KClO4) will be observed. b. Incubate on ice for 10 minutes. c. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate. d. Collect the supernatant containing the neutralized tissue extract.
-
HPLC Analysis: a. Filter the supernatant through a 0.22 µm filter. b. Inject a known volume (e.g., 20 µL) into the HPLC system. c. Separate the sample on a C18 column using an isocratic mobile phase of 0.1 M phosphate buffer (pH 7.0) or a gradient with methanol. d. Detect NAD+ by UV absorbance at 260 nm. e. Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.
Cellular Senescence Assay: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for the detection of SA-β-gal activity in cultured cells, a common biomarker for cellular senescence.[1][16][17][18][19]
Materials:
-
Cultured cells in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Microscope
Procedure:
-
Cell Fixation: a. Aspirate the culture medium and wash the cells twice with PBS. b. Add the fixative solution to cover the cells and incubate for 5-15 minutes at room temperature. c. Aspirate the fixative solution and wash the cells three times with PBS.
-
Staining: a. Prepare the fresh staining solution. Add the X-gal stock solution to the staining buffer just before use. b. Add the staining solution to the cells. c. Incubate the cells at 37°C in a CO2-free incubator for 12-24 hours. Protect from light.
-
Visualization and Quantification: a. Observe the cells under a bright-field microscope. Senescent cells will appear blue. b. To quantify, count the number of blue (SA-β-gal positive) cells and the total number of cells in multiple fields of view. c. Express the result as the percentage of SA-β-gal positive cells.
Assessment of Motor Coordination and Endurance: Rotarod Test in Mice
This protocol describes the use of an accelerating rotarod to assess motor coordination, balance, and endurance in mice.[3][20][21][22][23]
Materials:
-
Rotarod apparatus for mice
-
Aged mice
-
Quiet testing room
Procedure:
-
Acclimation: a. Acclimate the mice to the testing room for at least 30 minutes before the experiment. b. Handle the mice gently to reduce stress.
-
Training (Day 1): a. Place each mouse on the stationary rod. b. Start the rod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes to allow the mouse to habituate. c. If a mouse falls, place it back on the rod. d. Repeat this for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
Testing (Day 2): a. Place the mouse on the rod. b. Start the accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes). c. Record the latency to fall (the time the mouse remains on the rod). d. If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall. e. Perform 3 consecutive trials with a 15-20 minute inter-trial interval. f. The average latency to fall across the trials is used as the measure of motor performance.
Conclusion
The inhibition of CD38 presents a compelling strategy for combating age-related NAD+ decline and its associated pathologies. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of CD38 inhibitors in the context of aging. Further research is warranted to translate these preclinical findings into effective interventions for promoting healthy aging in humans.
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. Battery of behavioral tests in mice that models age-associated changes in human motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. CD38 inhibitor 78c increases mice lifespan and healthspan in a model of chronological aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scholars Portal [scholarsportal.info]
- 8. CD38 inhibitor 78c increases mice lifespan and healthspan in a model of chronological aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. renuebyscience.com [renuebyscience.com]
- 10. Frontiers | Apigenin: a natural molecule at the intersection of sleep and aging [frontiersin.org]
- 11. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD38 inhibition by apigenin ameliorates mitochondrial oxidative stress through restoration of the intracellular NAD+/NADH ratio and Sirt3 activity in renal tubular cells in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 17. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 18. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. Behavioral Assessment of the Aging Mouse Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 22. Rotarod-Test for Mice [protocols.io]
- 23. mmpc.org [mmpc.org]
Application Notes and Protocols for CD38 Expression Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD38, a transmembrane glycoprotein, is a multifaceted molecule with roles as both a receptor and an ectoenzyme.[1][2][3] It is expressed on the surface of numerous immune cells, including B cells, T cells, natural killer (NK) cells, and plasma cells.[1][4][5] Its expression levels are dynamic and often correlate with cell activation and differentiation, making it a critical biomarker in various physiological and pathological processes.[1] CD38 plays a significant role in signal transduction and calcium signaling.[3][6] As an enzyme, it catalyzes the synthesis of cyclic ADP-ribose (cADPR) and adenosine (B11128) diphosphate (B83284) ribose (ADPR) from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1][3] These molecules act as second messengers, mobilizing intracellular calcium and influencing cellular functions such as proliferation, differentiation, and apoptosis.[1][7] Given its role in immune regulation and its high expression on certain hematological malignancies like multiple myeloma, CD38 has emerged as a key therapeutic target.[6][8] Accurate and reproducible measurement of CD38 expression is therefore paramount for basic research, clinical diagnostics, and the development of targeted therapies.[9] Flow cytometry is a powerful technique for the precise quantification of CD38 expression at the single-cell level.[9]
CD38 Signaling Pathway
The enzymatic activity of CD38 is central to its function. By converting NAD+ to cADPR and ADPR, CD38 initiates a signaling cascade that leads to the release of calcium from intracellular stores.[1][6] This increase in intracellular calcium, in turn, modulates a variety of downstream cellular processes, including gene expression, cell activation, and chemotaxis.[1]
Caption: Diagram of the CD38 signaling pathway.
Experimental Protocol: Flow Cytometry Analysis of CD38 Expression
This protocol provides a general framework for the analysis of CD38 expression on peripheral blood mononuclear cells (PBMCs). Optimization may be required for different cell types or experimental conditions.
I. Materials and Reagents
-
Sample: Fresh whole blood collected in EDTA tubes.
-
Antibodies:
-
Fluorochrome-conjugated anti-human CD38 antibody (e.g., PE-conjugated).
-
Fluorochrome-conjugated antibodies to identify cell populations of interest (e.g., anti-CD3, anti-CD19, anti-CD56).
-
Isotype control corresponding to the anti-CD38 antibody.
-
-
Buffers:
-
Phosphate-buffered saline (PBS).
-
Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide).
-
Red Blood Cell (RBC) Lysis Buffer.
-
-
Equipment:
-
Flow cytometer.
-
Centrifuge.
-
Vortex mixer.
-
Micropipettes.
-
5 mL polystyrene tubes.
-
II. Experimental Workflow
Caption: Experimental workflow for CD38 expression analysis.
III. Step-by-Step Protocol
-
Sample Preparation:
-
Collect whole blood into EDTA-containing tubes. All subsequent steps should be performed on ice or at 4°C to maintain cell viability.
-
For PBMCs, a density gradient centrifugation (e.g., using Ficoll-Paque) can be performed. Alternatively, a red blood cell lysis can be done.
-
-
Red Blood Cell Lysis (if using whole blood):
-
Add 100 µL of whole blood to a 5 mL polystyrene tube.
-
Add 2 mL of 1X RBC Lysis Buffer and vortex gently.
-
Incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant and wash the cell pellet with 2 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Cell Staining:
-
Resuspend the cell pellet in 100 µL of cold Staining Buffer.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CD38 antibody and other cell surface marker antibodies.
-
For the isotype control tube, add the corresponding fluorochrome-conjugated isotype control antibody at the same concentration as the anti-CD38 antibody.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of cold Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of Staining Buffer for flow cytometric analysis.
-
-
Data Acquisition:
-
Set up the flow cytometer with appropriate laser and filter configurations for the fluorochromes used.
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to check for autofluorescence.
-
Use single-color controls to set up compensation to correct for spectral overlap between fluorochromes.
-
Acquire a sufficient number of events for each sample to ensure statistical significance.
-
-
Data Analysis and Gating Strategy:
-
Gate on the cell population of interest based on FSC and SSC to exclude debris and dead cells.
-
Create a doublet discrimination gate using FSC-A versus FSC-H to exclude cell aggregates.
-
Identify specific immune cell subsets using their respective markers (e.g., CD3+ for T cells, CD19+ for B cells, CD56+ for NK cells).
-
Within each gated population, analyze the expression of CD38. The isotype control is used to set the gate for positive CD38 expression.
-
Record the percentage of CD38 positive cells and the mean fluorescence intensity (MFI) of CD38 expression.
-
Data Presentation: CD38 Expression on Immune Cell Subsets
The expression of CD38 varies across different immune cell populations. The following table summarizes typical CD38 expression levels on various lymphocytes from healthy donors.
| Cell Population | Marker(s) | Typical % of CD38+ Cells (Mean ± SD) | Median Mean Fluorescence Intensity (MFI) (Range) |
| T-helper cells | CD3+ CD4+ | 70.54 ± 13.38[10] | - |
| Cytotoxic T cells | CD3+ CD8+ | 52.36 ± 14.94[10] | - |
| B cells | CD19+ | 75.57 ± 10.36[10] | - |
| NK cells | CD3- CD56+ | 91.09 ± 3.98[10] | 5.2 (1.8 - 16)[11] |
| Plasma cells | CD19+ CD38-bright | - | 73.7 (19.26 - 216.3)[11] |
| Monocytes | - | 5.41 (1.2 - 18)[11] |
Note: Values can vary depending on the donor, antibody clone, fluorochrome, and instrument settings.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | - Non-specific antibody binding- Dead cells | - Use an Fc block prior to staining.- Use a viability dye to exclude dead cells from the analysis. |
| Weak or no signal | - Incorrect antibody concentration- Improper storage of antibody- Low target expression | - Titrate the antibody to determine the optimal concentration.- Check antibody storage conditions and expiration date.- Use a positive control cell line known to express CD38. |
| High compensation values | - Inappropriate fluorochrome combination- Incorrect compensation settings | - Choose fluorochromes with minimal spectral overlap.- Use single-stained compensation controls and ensure they are bright enough. |
Conclusion
This document provides a comprehensive guide for the analysis of CD38 expression by flow cytometry. The detailed protocol, along with the signaling pathway diagram and data presentation table, offers a valuable resource for researchers and professionals in the field. Adherence to proper sample preparation, staining procedures, and data analysis strategies is crucial for obtaining accurate and reproducible results, which are essential for advancing our understanding of CD38 biology and its role in health and disease.
References
- 1. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]
- 2. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38 - Wikipedia [en.wikipedia.org]
- 4. beckman.com [beckman.com]
- 5. Anti-CD38 Antibodies: Novus Biologicals [novusbio.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Frontiers | CD38: A Significant Regulator of Macrophage Function [frontiersin.org]
- 8. Balancing the CD38 Expression on Effector and Target Cells in Daratumumab-Mediated NK Cell ADCC against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry: CD38 Guide to Flow Test, Price, Normal Range | Sprint Diagnostics Hyderabad [sprintdiagnostics.in]
- 10. CD38: an ecto-enzyme with functional diversity in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometric evaluation of CD38 expression levels in the newly diagnosed T-cell acute lymphoblastic leukemia and the effect of chemotherapy on its expression in measurable residual disease, refractory disease and relapsed disease: an implication for anti-CD38 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Knockout of CD38 in Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to generate CD38 knockout cell lines for the purpose of studying CD38 inhibitors. This document includes detailed protocols, data presentation guidelines, and visualizations of relevant pathways and workflows.
Introduction
CD38 is a multifunctional ectoenzyme that plays a crucial role in cellular signaling and metabolism. Its primary function is the hydrolysis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes like sirtuins and PARPs.[1][2][3] By degrading NAD+, CD38 regulates intracellular NAD+ levels, influencing processes such as energy metabolism, calcium signaling, and immune responses.[4][5] Given its role in various pathological conditions, including cancer, metabolic diseases, and aging-related inflammation, CD38 has emerged as a significant therapeutic target.[3][6]
The development of CD38 inhibitors is a promising therapeutic strategy.[2][5] To accurately assess the specificity and mechanism of action of these inhibitors, a clean cellular model devoid of the target protein is invaluable. CRISPR-Cas9-mediated gene knockout offers a precise and efficient method to generate CD38-deficient cell lines. These knockout models serve as ideal negative controls to confirm that the observed effects of an inhibitor are indeed mediated through its interaction with CD38.
This document outlines the necessary protocols for generating and validating CD38 knockout cell lines and their subsequent use in inhibitor screening and functional assays.
Data Presentation
Quantitative data from CD38 knockout and inhibitor studies should be meticulously documented to allow for clear interpretation and comparison. The following tables provide templates for organizing such data.
Table 1: Validation of CD38 Knockout
| Cell Line | Method of Validation | Target Analyte | Wild-Type (WT) | CD38 Knockout (KO) Clone 1 | CD38 Knockout (KO) Clone 2 |
| e.g., A549 | Western Blot | CD38 Protein Expression (relative to loading control) | 1.0 | < 0.05 | < 0.05 |
| Flow Cytometry | % CD38 Positive Cells | > 95% | < 1% | < 1% | |
| NADase Activity Assay | NADase Activity (nmol/min/mg protein) | Value | Value | Value |
Table 2: Impact of CD38 Knockout on Cellular NAD+ Levels
| Cell Line | NAD+ Measurement Method | Wild-Type (WT) NAD+ Level (nmol/mg protein) | CD38 Knockout (KO) NAD+ Level (nmol/mg protein) | Fold Change (KO/WT) |
| e.g., HEK293T | HPLC | Value | Value | Value |
| e.g., Jurkat | Colorimetric Assay Kit | Value | Value | Value |
| Mouse Brain Tissue | Cycling Assay | 0.59 ± 0.06 | 5.56 ± 0.69 | ~9.4 |
| Mouse Liver Tissue | HPLC | Value | Value | Value |
Note: Data from mouse tissues are included for comparative purposes, as seen in studies where CD38 deficient mice show 10- to 20-fold higher NAD+ levels in various tissues.[4][5]
Table 3: Characterization of CD38 Inhibitor in WT and CD38 KO Cells
| Parameter | Inhibitor | Wild-Type (WT) Cells | CD38 Knockout (KO) Cells |
| IC50 (µM) | Inhibitor X | Value | No significant effect |
| Cellular NAD+ Level (Fold change relative to untreated) | Inhibitor X (at IC50 concentration) | Value | No significant change |
| Downstream Pathway Marker (e.g., SIRT1 activity) | Inhibitor X (at IC50 concentration) | Value | No significant change |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the context and execution of these studies.
Caption: CD38 signaling pathway and point of inhibitor action.
Caption: Experimental workflow for generating CD38 knockout cell lines.
Experimental Protocols
Protocol 1: Generation of CD38 Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general framework. Optimization of transfection and selection conditions is necessary for each cell line.
1. sgRNA Design and Preparation: a. Design at least two single guide RNAs (sgRNAs) targeting an early exon of the CD38 gene to induce frameshift mutations. Use online design tools (e.g., Benchling, CRISPOR) to minimize off-target effects.[6] b. Synthesize the sgRNAs or clone the sequences into a suitable expression vector (e.g., one that also expresses Cas9 and a selection marker like puromycin (B1679871) or GFP).
2. Transfection: a. Culture the target cells (e.g., A549, HEK293T) to 70-80% confluency. b. Transfect the cells with the Cas9 and sgRNA expression plasmids using a suitable method (e.g., lipofection, electroporation). Follow the manufacturer's instructions for the chosen transfection reagent. c. Include a negative control (e.g., a non-targeting sgRNA).
3. Selection of Edited Cells: a. For antibiotic selection: 24-48 hours post-transfection, add the appropriate antibiotic (e.g., puromycin) to the culture medium to select for transfected cells. Maintain selection for 2-3 days until non-transfected control cells are eliminated. b. For fluorescent marker selection: 48-72 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate cells expressing the fluorescent marker (e.g., GFP).
4. Single-Cell Cloning: a. After selection, dilute the cell suspension to a concentration of a single cell per 100-200 µL. b. Seed 100-200 µL per well in multiple 96-well plates. c. Alternatively, use FACS to sort single cells directly into 96-well plates. d. Allow single colonies to grow for 2-3 weeks.
5. Expansion and Screening of Clones: a. Expand the single-cell clones into larger culture vessels (e.g., 24-well plates, then 6-well plates). b. Create duplicate plates for cryopreservation and for screening. c. Genomic DNA Validation: Extract genomic DNA from each clone. Amplify the targeted region of the CD38 gene by PCR and sequence the product (e.g., Sanger sequencing) to identify clones with insertions or deletions (indels) that result in a frameshift. d. Protein Expression Validation: Screen the clones with confirmed indels for the absence of CD38 protein using Western blot or flow cytometry.
Protocol 2: Validation of CD38 Knockout
1. Western Blot for CD38 Protein: a. Prepare cell lysates from wild-type (WT) and potential CD38 knockout (KO) clones. b. Determine the total protein concentration of each lysate using a BCA or Bradford assay. c. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. f. Incubate the membrane with a primary antibody against CD38 overnight at 4°C. g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate. i. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
2. Flow Cytometry for Surface CD38 Expression: a. Harvest WT and CD38 KO cells and wash with FACS buffer (e.g., PBS with 2% FBS). b. Resuspend the cells to a concentration of 1x10^6 cells/mL. c. Add a fluorescently conjugated anti-CD38 antibody to the cell suspension. d. Incubate on ice for 30 minutes in the dark. e. Wash the cells twice with FACS buffer. f. Resuspend the cells in FACS buffer and analyze on a flow cytometer. Include an unstained control and an isotype control.
Protocol 3: CD38 Inhibitor Screening in WT and CD38 KO Cells
1. Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo): a. Seed WT and CD38 KO cells in 96-well plates at an appropriate density. b. Allow cells to attach overnight. c. Treat the cells with a serial dilution of the CD38 inhibitor. Include a vehicle control. d. Incubate for a predetermined time (e.g., 48-72 hours). e. Perform the viability/cytotoxicity assay according to the manufacturer's protocol. f. Calculate the IC50 value for the inhibitor in both cell lines. A potent and specific inhibitor should show a significantly higher IC50 in the KO cells.
2. Cellular NAD+ Level Measurement: a. Seed WT and CD38 KO cells in 6-well plates. b. Treat the cells with the CD38 inhibitor at a relevant concentration (e.g., IC50 in WT cells) for a specified time. c. Harvest the cells and extract NAD+ using an appropriate extraction buffer. d. Measure the NAD+ levels using a commercially available NAD/NADH assay kit or by HPLC.[4] e. Normalize the NAD+ levels to the total protein concentration of the lysate.
3. Functional Assays for Downstream Effects: a. Based on the known signaling pathways involving CD38, assess the effect of the inhibitor on downstream markers. b. For example, to assess the impact on SIRT1 activity, measure the acetylation status of a known SIRT1 substrate (e.g., p53, PGC-1α) by Western blot in WT and CD38 KO cells treated with the inhibitor.
Conclusion
The generation of CD38 knockout cell lines using CRISPR-Cas9 is a powerful approach for the validation and characterization of CD38 inhibitors. By providing a null-background, these cell lines enable researchers to definitively attribute the pharmacological effects of a compound to its interaction with CD38, thereby facilitating the development of specific and effective therapeutics. The protocols and guidelines presented here offer a comprehensive framework for conducting these essential studies.
References
- 1. CD38 regulates ovarian function and fecundity via NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
Troubleshooting & Optimization
"Troubleshooting solubility issues with CD38 inhibitor 3"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CD38 inhibitor 3. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 1 in some literature) is a potent and orally active small molecule inhibitor of the ectoenzyme CD38, with an IC50 of 11 nM.[1] Its primary mechanism of action involves increasing intracellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by inhibiting CD38's NADase activity.[1][2] This leads to the activation of the Nrf2 signaling pathway and promotes mitochondrial biogenesis, which can improve muscle function.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of the inhibitor. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO. |
Data compiled from vendor datasheets.[1][3]
Troubleshooting Solubility Issues
Q3: I'm having trouble dissolving the powdered form of this compound.
A3: this compound is reported to be highly soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro stock solutions, a concentration of 100 mg/mL (244.31 mM) in DMSO can be achieved.[1] To aid dissolution, consider the following steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of many compounds.
-
Apply heat and sonication: Gentle warming to 60°C and ultrasonication can help dissolve the compound.[1]
Q4: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. What can I do?
A4: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." Here are several strategies to troubleshoot and prevent precipitation:
-
Decrease the final concentration: The concentration of the inhibitor in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration in your assay.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute your high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to your pre-warmed (37°C) aqueous buffer or media while gently vortexing.
-
Use pre-warmed media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.
-
Consider the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with <0.1% being generally safe for even sensitive cells. However, always include a vehicle control with the same final DMSO concentration to assess any solvent effects.
Q5: I am planning in vivo studies. What are the recommended formulations for this compound?
A5: Vendor datasheets provide several formulations that have been shown to yield a clear solution at concentrations of at least 2.5 mg/mL for in vivo use.[1] The choice of formulation may depend on the route of administration and the specific experimental requirements.
| Formulation No. | Components | Final Concentration Achieved | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.11 mM) | Add solvents sequentially and mix well. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.11 mM) | Prepare the 20% SBE-β-CD solution first. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.11 mM) | Suitable for oral administration. |
SBE-β-CD: Sulfobutyl ether-β-cyclodextrin[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Calculate the required mass of the inhibitor to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 409.32 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming to 60°C and/or sonication can be applied.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]
Protocol 2: General Protocol for a Cell-Based Assay
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Cells of interest seeded in a multi-well plate
-
Vehicle control (anhydrous DMSO)
Procedure:
-
Thaw an aliquot of the 10 mM stock solution of this compound at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in DMSO.
-
Prepare the final working concentrations by diluting the intermediate DMSO solutions into pre-warmed complete cell culture medium. Add the inhibitor solution dropwise while gently swirling the medium to ensure rapid and even dispersion. The final DMSO concentration should be kept consistent across all experimental conditions and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
-
Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Proceed with the downstream analysis (e.g., cell viability assay, measurement of NAD+ levels, gene expression analysis).
Visualizations
CD38 Inhibition and Downstream Signaling
Caption: Inhibition of CD38 by its inhibitor leads to increased NAD+ levels and downstream effects.
Nrf2 Signaling Pathway Activation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NAD + in fatty liver disease: mechanistic insights and associated targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods [en.bio-protocol.org]
Technical Support Center: Optimizing CD38 Inhibitor Concentration for Cell Culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of CD38 inhibitors for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the concentration of a new CD38 inhibitor?
For a novel inhibitor with unknown potency, it is recommended to start with a broad concentration range spanning several orders of magnitude. A typical starting point would be from 1 nM to 100 µM.[1] This wide range helps in identifying whether the compound is highly potent (effective at low concentrations) or requires higher concentrations to elicit a response.[1]
Q2: How do I prepare the stock solution for my CD38 inhibitor?
The preparation of a stock solution depends on the inhibitor's solubility. A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[1] This allows for adding small volumes to the experimental media, which minimizes the final solvent concentration. The final concentration of DMSO in the assay should not exceed 1%.[2] Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1]
Q3: What is a dose-response experiment and why is it crucial?
A dose-response experiment is essential for characterizing the potency of an inhibitor. It involves treating cells with a range of inhibitor concentrations and measuring the biological response. The resulting data is used to generate a dose-response curve, from which the IC50 value (the concentration of an inhibitor that causes 50% inhibition of the desired activity) can be determined. This is a critical parameter for comparing the potency of different inhibitors.
Q4: How long should I incubate the cells with the CD38 inhibitor?
The incubation time can vary depending on the specific research question and the cell type. Typical incubation times for cell-based assays range from 24 to 72 hours.[1] For some specific measurements, like the effect of an inhibitor on NAD+ levels, incubation times can be shorter, for instance, 16-24 hours.[3][4] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q5: What are the main enzymatic activities of CD38 that I can measure to assess inhibitor efficacy?
CD38 has two major enzymatic activities: NAD+ glycohydrolase (hydrolase) activity, which hydrolyzes NAD+ to ADP-ribose (ADPR) and nicotinamide (B372718) (NAM), and ADP-ribosyl cyclase activity, which converts NAD+ to cyclic ADP-ribose (cADPR).[3][5][6] You can assess inhibitor efficacy by measuring the inhibition of either or both of these activities.[2][5][6] Additionally, since CD38 is a major consumer of cellular NAD+, an effective inhibitor will lead to an increase in intracellular NAD+ levels.[3][7][8]
Troubleshooting Guide
Issue 1: I am not observing any inhibitory effect on my cells.
-
Possible Cause 1: Inactive Inhibitor. The inhibitor may have degraded due to improper storage or handling.
-
Troubleshooting: Refer to the manufacturer's stability data. Minimize the exposure of the compound to harsh conditions and avoid multiple freeze-thaw cycles.[1]
-
-
Possible Cause 2: Incorrect Mechanism of Action. The inhibitor may not be active in the chosen cell line or assay system.
-
Possible Cause 3: Insufficient Concentration. The concentrations tested may be too low to elicit a response.
-
Troubleshooting: Expand the concentration range to higher values. If solubility limits the maximum concentration, consider alternative solvents, though be mindful of solvent toxicity.
-
Issue 2: I am observing significant cell death (cytotoxicity) even at low inhibitor concentrations.
-
Possible Cause 1: Off-Target Effects. High concentrations of a compound can lead to non-specific effects and cytotoxicity.[1]
-
Troubleshooting: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay. This will help you determine a concentration range that is effective without being overly toxic.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting: Ensure the final solvent concentration in your cell culture medium is low and consistent across all wells, including vehicle controls.[1] A final DMSO concentration of 0.5% or less is generally well-tolerated by most cell lines.
-
-
Possible Cause 3: CD38-Dependent Cytotoxicity. For some cancer cell lines that are highly dependent on CD38 activity, inhibition of CD38 may lead to cell death. This can be a desired therapeutic effect.
-
Troubleshooting: To confirm that the cytotoxicity is CD38-mediated, you can use a cell line with low or no CD38 expression as a negative control.
-
Issue 3: My results are not reproducible.
-
Possible Cause 1: Inconsistent Cell Conditions. Variations in cell density, passage number, or growth phase can affect the experimental outcome.
-
Troubleshooting: Standardize your cell culture procedures. Use cells within a specific passage number range and ensure a consistent seeding density.
-
-
Possible Cause 2: Instability of the Inhibitor. The inhibitor may not be stable in the culture medium over the entire incubation period.
-
Troubleshooting: Check the stability of your compound in aqueous solutions. It may be necessary to refresh the medium with a fresh inhibitor during long incubation periods.
-
-
Possible Cause 3: Variability in Assay Performance. The assay itself may have inherent variability.
-
Troubleshooting: Include appropriate positive and negative controls in every experiment.[1] Run replicates for each condition to assess variability and ensure statistical significance.
-
Quantitative Data Summary
Table 1: IC50 Values of Various CD38 Inhibitors
| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |
| 78c | Murine CD38 | Ki ≈ 9.7 nM | Recombinant Enzyme | [3] |
| 78c | Human CD38 | Ki ≈ 1.5 nM | Recombinant Enzyme | [3] |
| MK-0159 | Murine CD38 | 3 nM | In vitro assay | [10] |
| Compound 1 | CD38 | 11 nM | In vitro assay | [10] |
| Quercetin | CD38 | 16.4 ± 1.8 µM | A549 cells | [8] |
| Compound 4 | CD38 | 5.1 ± 0.9 µM | Recombinant Enzyme | [11] |
| Compound 7 | CD38 | 4.0 ± 0.9 µM | Recombinant Enzyme | [11] |
| Compound 2 | CD38 | 1.9 µM | Recombinant Enzyme | [12] |
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration using a Dose-Response Curve
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of the CD38 inhibitor in 100% DMSO.[1] Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., from 200 µM to 20 nM, which will be further diluted 1:1 in the wells).[1]
-
Treatment: Remove the old medium from the cells. Add 50 µL of fresh medium to each well, followed by 50 µL of the prepared working concentrations of the inhibitor to the respective wells (this results in a final concentration range of 100 µM to 10 nM).[1]
-
Controls:
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Assay Readout: After incubation, perform a specific assay to measure the biological response of interest (e.g., NAD+ levels, cell viability).[1]
-
Data Analysis:
Protocol 2: Assessing Cytotoxicity using MTT Assay
-
Cell Treatment: Follow steps 1-5 of Protocol 1.
-
MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Measuring Efficacy by Quantifying Intracellular NAD+ Levels
-
Cell Treatment: Treat cells in a 6-well or 12-well plate with the desired concentrations of the CD38 inhibitor for the chosen duration.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., NETN buffer).[3]
-
NAD+ Extraction: Use a commercially available NAD+/NADH quantification kit and follow the manufacturer's instructions for NAD+ extraction and measurement. These kits typically involve enzymatic cycling reactions that generate a product that can be detected by colorimetry or fluorometry.
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Normalize the NAD+ levels to the total protein concentration for each sample. Compare the NAD+ levels in inhibitor-treated cells to those in vehicle-treated cells. An effective CD38 inhibitor should lead to a significant increase in intracellular NAD+ levels.[3][4][8]
Visualizations
Caption: Workflow for Optimizing CD38 Inhibitor Concentration.
Caption: Illustrative Dose-Response Curve for IC50 Determination.
Caption: Simplified CD38/NAD+ Signaling Pathway and Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. amsbio.com [amsbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Inhibition of CD38 enzymatic activity enhances CAR-T cell immune-therapeutic efficacy by repressing glycolytic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of natural killer cells with small molecule inhibitors of CD38 for the treatment of neuroblastoma - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05749B [pubs.rsc.org]
- 12. Stimulation of natural killer cells with small molecule inhibitors of CD38 for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
"Potential off-target effects of CD38 inhibitor 3"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CD38 Inhibitor 3. The information is designed to address common experimental challenges and provide a deeper understanding of the inhibitor's activity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small molecule inhibitor of the ectoenzyme CD38.[1] Its primary mechanism involves the inhibition of CD38's NADase activity, which leads to increased intracellular NAD+ levels.[1][2] This, in turn, can activate the Nrf2 signaling pathway and promote mitochondrial biogenesis.[1] By blocking the degradation of NAD+, this compound can impair the metabolic flexibility of cancer cells, making them more susceptible to cell death.[2]
Q2: What are the known on-target, off-tumor effects of inhibiting CD38?
A2: CD38 is expressed on the surface of various immune cells, including T cells, B cells, NK cells, and dendritic cells.[1][2][3] Therefore, while targeting CD38 on tumor cells, "on-target, off-tumor" effects on these healthy hematopoietic cells can occur.[3][4] This can potentially impair beneficial anti-tumor immune responses.[3] For instance, since CD38 is involved in T cell activation and dendritic cell function, its inhibition might inadvertently dampen the immune system's ability to fight the tumor.[3]
Q3: What are the potential mechanisms of resistance to this compound?
A3: Resistance to CD38-targeted therapies can be primary (inherent) or acquired.[5]
-
Decreased CD38 Expression: Prolonged exposure to CD38 inhibitors can lead to the downregulation of CD38 expression on tumor cells, reducing the target available for the inhibitor.[5]
-
Immune Effector Cell Alterations: Changes in the activity of immune cells, such as reduced natural killer (NK) cell function, can contribute to acquired resistance.[5]
-
Upregulation of Complement Inhibitors: Increased expression of complement inhibitory proteins like CD55 and CD59 on myeloma cells has been observed at the time of progression, which can reduce the efficacy of complement-dependent cytotoxicity (CDC).[6]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, combination therapies are a promising strategy. For instance, combining CD38 antibodies with immunomodulatory drugs (IMiDs) or proteasome inhibitors has shown enhanced anti-myeloma activity in preclinical studies.[7] IMiDs can improve antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[7]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected NAD+ level increase in treated cells.
| Possible Cause | Troubleshooting Step |
| Cell line expresses low levels of CD38. | Confirm CD38 expression in your cell line using flow cytometry or western blotting. Consider using a positive control cell line with known high CD38 expression. |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. |
| Suboptimal inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and experimental conditions. |
| High NAD+ consumption by other enzymes. | Consider the activity of other NAD-consuming enzymes like PARPs or Sirtuins. You may need to co-treat with inhibitors of these enzymes if their activity is masking the effect of CD38 inhibition.[8] |
Problem 2: Unexpected cytotoxicity in non-target immune cells.
| Possible Cause | Troubleshooting Step |
| On-target, off-tumor effects. | Evaluate the expression level of CD38 on your non-target immune cell populations.[4] Consider using lower concentrations of the inhibitor or exploring affinity-optimized variants if available to create a therapeutic window between tumor and healthy cells.[4] |
| Non-specific inhibitor toxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) on CD38-negative cell lines to assess non-specific toxicity. If toxicity is observed, this may indicate a general cytotoxic effect unrelated to CD38 inhibition. |
| Contamination of the inhibitor. | Ensure the purity of your this compound stock. If in doubt, obtain a new batch from the supplier. |
Problem 3: Development of resistance in long-term culture.
| Possible Cause | Troubleshooting Step |
| Downregulation of CD38 expression. | Monitor CD38 expression levels on your resistant cell line population over time using flow cytometry.[5][6] |
| Activation of compensatory signaling pathways. | Perform RNA sequencing or proteomic analysis to identify upregulated survival pathways in the resistant cells. This may reveal new targets for combination therapy. |
| Changes in the tumor microenvironment. | If using in vivo models, analyze the immune cell infiltrate and cytokine profile of the tumor microenvironment to identify changes that may contribute to resistance.[5] |
Quantitative Data Summary
Table 1: Inhibitory Activity of Selected CD38 Inhibitors
| Inhibitor | Target | IC50 | Reference |
| This compound (compound 1) | Human CD38 | 11 nM | [1] |
| 78c | Human CD38 | 7.3 nM | [3] |
| 78c | Mouse CD38 | 1.9 nM | [3] |
| RBN013209 | Human CD38 | 0.01 - 0.1 µM | [1] |
| Nicotinamide 2'-deoxyriboside (1) | Human CD38 | Kᵢ = 1.2 µM | [9] |
| 5-methylnicotinamide 2'-deoxyriboside (2) | Human CD38 | Kᵢ = 4.0 µM | [9] |
Table 2: Off-Target Binding Affinities (Illustrative)
Note: Data for specific off-targets of "this compound" are not publicly available. This table illustrates the concept with data from other small molecule inhibitors targeting different proteins, as off-target binding to kinases, channels, and other enzymes is a common characteristic of small molecule inhibitors.
| Inhibitor Class (Example) | Off-Target | Binding Affinity (IC50/Kᵢ) | Reference |
| Tau Tracers (e.g., T807) | MAO-A, MAO-B | Not specified | [10] |
| Methylene Blue (MTC) | MAO-A | IC50 = 164 ± 8 nM | [10] |
| Methylene Blue (MTC) | MAO-B | IC50 = 5.5 ± 1.7 µM | [10] |
Experimental Protocols
Protocol 1: Determination of Cellular NAD+ Levels
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable NAD/NADH extraction buffer.
-
NAD+ Quantification: Use a commercially available NAD/NADH assay kit that measures the ratio of NAD+ to NADH. Follow the manufacturer's instructions for the assay protocol.
-
Data Analysis: Measure the absorbance or fluorescence according to the kit's instructions. Calculate the NAD+ concentration and normalize it to the protein concentration of each sample.
Protocol 2: Flow Cytometry Analysis of CD38 Expression
-
Cell Preparation: Harvest cells and wash them with FACS buffer (PBS containing 2% FBS).
-
Antibody Staining: Resuspend the cells in FACS buffer and add a fluorescently conjugated anti-CD38 antibody. Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of CD38-positive cells and the mean fluorescence intensity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Good, the Bad and the Unknown of CD38 in the Metabolic Microenvironment and Immune Cell Functionality of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rational Strategy for Reducing On-Target Off-Tumor Effects of CD38-Chimeric Antigen Receptors by Affinity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CD38 in MM: Challenges and resistance mechanisms [multiplemyelomahub.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance [frontiersin.org]
- 8. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-based inhibitors of CD38: a mammalian cyclic ADP-ribose synthetase. | Semantic Scholar [semanticscholar.org]
- 10. Biomarkers and Target-Specific Small-Molecule Drugs in Alzheimer’s Diagnostic and Therapeutic Research: From Amyloidosis to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in CD38 Inhibitor Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with CD38 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing high variability in my CD38 enzyme activity assays?
A1: High variability in CD38 enzyme activity assays is a frequent issue that can stem from multiple factors ranging from reagent handling to assay conditions.[1] Inconsistent results can obscure the true effect of inhibitor compounds.
Troubleshooting Guide: High Assay Variability
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Prepare larger batches of reagents to be used across multiple experiments to ensure consistency.[1] Aliquot enzymes upon receipt and store at -80°C to prevent repeated freeze-thaw cycles.[1] |
| Pipetting Inaccuracies | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.[1] |
| Inadequate Mixing | Ensure thorough but gentle mixing of reagents in each well. Centrifuge plates briefly after reagent addition to remove air bubbles.[1] |
| Variable Incubation Times/Temperatures | Strictly adhere to optimized incubation times and temperatures.[1] Pre-incubate plates at the reaction temperature to ensure uniformity.[1] |
| Inconsistent Enzyme Source/Activity | Use the same lot of recombinant enzyme or a standardized cell lysate preparation protocol. Perform an enzyme titration experiment to determine the optimal concentration.[1] |
| Edge Effects in Microplates | Fill the outer wells of the plate with sterile water or media to create a humidity barrier.[2] Implement a randomized plate layout for compound distribution.[2] |
Q2: My assay is showing a low signal or no CD38 activity. What are the possible reasons?
A2: A weak or absent signal in a CD38 activity assay can halt experimental progress. This issue often points to problems with the enzyme's viability, the assay setup, or the presence of unexpected inhibitors.[1]
Troubleshooting Guide: Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Use a fresh aliquot of the CD38 enzyme. Verify its activity with a known positive control inhibitor. Improper storage or repeated freeze-thaw cycles can lead to enzyme degradation.[1] |
| Incorrect Plate Reader Settings | Confirm the excitation and emission wavelengths are correctly set for your fluorescent substrate (e.g., typically Ex/Em = 300/410 nm for NGD+).[1] |
| Omission of a Critical Reagent | Carefully review the experimental protocol to ensure all necessary reagents were added in the correct order and volume.[1] |
| Presence of an Unknown Inhibitor | Test for inhibitory substances in your buffer or sample by running a control with a known active CD38 enzyme.[1] |
| Sub-optimal Substrate Concentration | The substrate concentration should be optimized, often near its Michaelis constant (Km), for sensitive detection of inhibitors.[1] |
Q3: I'm observing a high background signal in my fluorescence-based assay. How can I reduce it?
A3: High background fluorescence can mask the true signal from CD38 activity, leading to a reduced assay window and inaccurate data. This can be caused by contaminated reagents or autofluorescent compounds.[1]
Troubleshooting Guide: High Background Signal
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Buffer | Prepare fresh buffers and reagents to avoid contamination.[1] |
| Autofluorescence of Test Compounds | Include a control well containing the test compound but without the enzyme to measure its intrinsic fluorescence.[1] |
| Substrate Degradation | Store the substrate (e.g., NGD+) protected from light and at the recommended temperature to prevent degradation.[1] |
Q4: The inhibitory effect of my compound is inconsistent across different cell lines. Why is this happening?
A4: Cell line-specific responses to CD38 inhibitors are common and can be influenced by the unique biological characteristics of each cell line.[3]
Troubleshooting Guide: Inconsistent Cellular Effects
| Potential Cause | Recommended Solution |
| Variable CD38 Expression Levels | Quantify CD38 expression levels on the surface of each cell line using methods like flow cytometry or western blotting. |
| Different Cell Densities | Ensure cells are seeded at a consistent density for all experiments, as variations can alter the inhibitor-to-cell ratio.[3] |
| High Cell Passage Number | Use cells within a consistent and low passage number range to avoid phenotypic and genotypic drift.[3] |
| Serum Protein Binding | Maintain a consistent serum concentration in the media, as serum proteins can bind to small molecules and reduce their effective concentration.[3] |
Experimental Protocols
Protocol 1: CD38 Enzyme Titration Assay
This protocol is designed to determine the optimal concentration of recombinant CD38 enzyme for use in subsequent inhibitor screening assays.[1]
-
Prepare Serial Dilutions: Prepare a serial dilution of the recombinant CD38 enzyme in the assay buffer. A typical starting concentration range could be from 10 nM down to 0.1 nM.[1]
-
Plate Enzyme Dilutions: Add 50 µL of each enzyme dilution to the wells of a 96-well white plate.[1] Include wells with assay buffer only as a no-enzyme control.[1]
-
Prepare Substrate Mix: Prepare a substrate mix containing the fluorescent substrate (e.g., NGD+) at the desired final concentration in the assay buffer.[1]
-
Initiate Reaction: Add 50 µL of the substrate mix to each well to start the reaction.[1]
-
Incubate: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes), ensuring it is protected from light.[1]
-
Measure Fluorescence: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 300/410 nm for the product of NGD+).[1]
-
Data Analysis: Plot the fluorescence signal against the enzyme concentration. The optimal concentration will be within the linear range of the curve, providing a robust signal.[1]
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol outlines a common method for assessing the effect of CD38 inhibitors on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the CD38 inhibitor in cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic (typically <0.5%).[3]
-
Cell Treatment: Remove the old medium and add the medium containing different concentrations of the inhibitor. Include vehicle-only and positive control wells.[3]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add MTS/MTT Reagent: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measure Absorbance: For MTT assays, solubilize the formazan (B1609692) crystals with a solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Quantitative Data Summary
Table 1: Common Parameters for CD38 Activity Assays
| Parameter | Typical Range/Value | Reference |
| Enzyme Concentration | 0.1 nM - 10 nM (Titration recommended) | [1] |
| Substrate Concentration (NGD+) | ~Km value (e.g., 200 µM) | [4] |
| Incubation Time | 30 - 60 minutes (within linear phase) | [1][5] |
| Incubation Temperature | 37°C | [1][5] |
| Excitation/Emission Wavelengths (NGD+ product) | 300 nm / 410 nm | [1] |
Visualizations
Caption: CD38 signaling pathway and NAD+ metabolism.
Caption: General workflow for screening CD38 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
Technical Support Center: Improving the In Vivo Efficacy of CD38 Inhibitor 78c
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the CD38 inhibitor 78c (used as a representative for CD38 inhibitor 3).
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CD38 inhibitor 78c?
A1: CD38 inhibitor 78c is a potent and specific inhibitor of the ectoenzyme CD38.[1][2][3] CD38 is a major consumer of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[4] By inhibiting the NADase activity of CD38, 78c increases intracellular NAD+ levels.[1][4] This elevation in NAD+ can, in turn, activate downstream signaling pathways mediated by NAD+-dependent enzymes like sirtuins (e.g., SIRT1) and AMP-activated protein kinase (AMPK), which are involved in regulating cellular metabolism, stress resistance, and inflammation.[1]
Q2: I am observing poor or inconsistent in vivo efficacy with 78c. What are the common potential causes?
A2: Suboptimal in vivo efficacy of a small molecule inhibitor like 78c can stem from several factors. These can be broadly categorized as:
-
Formulation and Administration Issues: The compound may not be adequately solubilized or stable in the chosen vehicle, leading to poor bioavailability after administration. Improper administration technique can also lead to inconsistent dosing.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Mismatches: The dosing regimen (dose and frequency) may not be sufficient to maintain a therapeutic concentration of the inhibitor at the tumor site for an adequate duration.
-
Animal Model-Specific Factors: The chosen xenograft model may have inherent resistance to the therapeutic mechanism, or the tumor microenvironment may present barriers to drug penetration and efficacy.
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded.
Q3: How can I confirm that 78c is reaching the tumor and engaging its target?
A3: To confirm target engagement, you should perform a pharmacodynamic (PD) study. This involves collecting tumor tissue and/or peripheral blood mononuclear cells (PBMCs) from treated and control animals at various time points after dosing. The key biomarker to measure is the intracellular NAD+ level. A significant increase in NAD+ levels in the tissue of interest in the 78c-treated group compared to the vehicle-treated group would indicate target engagement. Additionally, you can assess the expression and activity of downstream effectors like SIRT1 and AMPK via Western blot or other relevant assays.
II. Troubleshooting Guides
Guide 1: Suboptimal Anti-Tumor Efficacy
| Potential Issue | Troubleshooting Steps |
| Poor Bioavailability | 1. Optimize Formulation: Ensure 78c is fully solubilized in the vehicle. A common formulation for oral gavage is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] Prepare fresh on the day of dosing. 2. Verify Administration Technique: For oral gavage, ensure correct placement of the gavage needle to deliver the full dose to the stomach. For intraperitoneal (IP) injections, ensure the injection is in the peritoneal cavity and not subcutaneous or into an organ. 3. Conduct a Pilot PK Study: Determine the plasma concentration of 78c over time after a single dose to assess absorption and exposure. |
| Insufficient Target Engagement | 1. Adjust Dosing Regimen: Based on PK/PD data, increase the dose or dosing frequency to achieve sustained target inhibition. 2. Confirm Target Expression: Verify that the xenograft tumor cells express CD38 at sufficient levels using Western blot or flow cytometry. |
| Resistant Tumor Model | 1. Characterize the Xenograft Model: Ensure the chosen cell line (e.g., MM.1S) is sensitive to CD38 inhibition in vitro.[5][6] 2. Consider the Tumor Microenvironment: In some models, the tumor microenvironment can be immunosuppressive, which may counteract the immunomodulatory effects of CD38 inhibition. |
Guide 2: Inconsistent NAD+ Measurement Results
| Potential Issue | Troubleshooting Steps |
| Sample Degradation | 1. Rapid Sample Processing: Process tissue samples immediately after collection. Snap-freeze tissues in liquid nitrogen and store at -80°C. For blood samples, use an acid-quenching method during collection to stabilize NAD+.[7] 2. Consistent Extraction Protocol: Use a validated NAD+ extraction protocol, such as acid extraction with perchloric acid, and ensure all steps are performed on ice to minimize enzymatic degradation.[8] |
| Assay Variability | 1. Use of Internal Standards: For LC-MS-based quantification, include a stable isotope-labeled NAD+ internal standard to account for variations in extraction efficiency and instrument response.[9] 2. Standard Curve Quality: Prepare fresh NAD+ standards for each assay and ensure the standard curve is linear with an R² value >0.99. 3. Instrument Calibration: Regularly calibrate and maintain the HPLC or LC-MS system to ensure consistent performance. |
| Matrix Effects | 1. Sample Cleanup: If using complex biological matrices, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances. 2. Method Validation: Validate the NAD+ quantification method for the specific tissue type being analyzed to ensure accuracy and precision. |
III. Data Presentation
Table 1: In Vitro Potency of CD38 Inhibitor 78c
| Target | IC₅₀ (nM) | Assay Conditions |
| Human CD38 | 7.3[1][3] | Recombinant enzyme assay |
| Mouse CD38 | 1.9[1][3] | Recombinant enzyme assay |
Table 2: Representative In Vivo Pharmacodynamic Effect of CD38 Inhibitor 78c in Mice
| Tissue | Dose (mg/kg, oral) | Time Point | Fold Increase in NAD+ (vs. Vehicle) |
| Liver | 30 | 2 hours | >5-fold[2][3] |
| Muscle | 30 | 2 hours | >1.2-fold[2][3] |
IV. Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of 78c in a subcutaneous multiple myeloma xenograft model using the MM.1S cell line.
1. Cell Culture:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.[10]
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or Nu/Nu) of 6-8 weeks of age.[5]
-
Subcutaneously inject 5 x 10⁶ MM.1S cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel into the right flank of each mouse.[11]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Formulation and Dosing:
-
Prepare the 78c formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O) fresh daily.[1]
-
Administer 78c orally (e.g., 30 mg/kg) once daily. The control group receives the vehicle only.
5. Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis.
6. Pharmacodynamic Analysis (Satellite Group):
-
Include a satellite group of mice for PK/PD analysis.
-
At a specified time after the last dose, collect blood and tumor tissue to measure 78c concentration (PK) and NAD+ levels (PD).
Protocol 2: Quantification of NAD+ in Tumor Tissue by HPLC
This protocol provides a general method for extracting and quantifying NAD+ from tumor tissue.
1. NAD+ Extraction:
-
Weigh the frozen tumor tissue (~50-100 mg).
-
Homogenize the tissue in 10 volumes of ice-cold 0.6 M perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 3 M potassium carbonate.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Collect the supernatant for HPLC analysis.[8]
2. HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
The mobile phase can be a gradient of phosphate (B84403) buffer and methanol.[8]
-
Detect NAD+ by UV absorbance at 261 nm.[8]
-
Prepare a standard curve with known concentrations of NAD+ to quantify the levels in the samples.
3. Data Analysis:
-
Calculate the NAD+ concentration in each sample based on the standard curve.
-
Normalize the NAD+ levels to the tissue weight or protein concentration of the extract.
V. Visualizations
Diagram 1: CD38 Signaling Pathway and Inhibition
Caption: Mechanism of CD38 inhibitor 78c.
Diagram 2: In Vivo Efficacy Troubleshooting Workflow
Caption: Troubleshooting workflow for in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. td2inc.com [td2inc.com]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. Tracking human multiple myeloma xenografts in NOD-Rag-1/IL-2 receptor gamma chain-null mice with the novel biomarker AKAP-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 11. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CD38 Inhibition in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CD38 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments aimed at understanding and overcoming resistance to CD38-targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to anti-CD38 monoclonal antibodies (mAbs) like daratumumab and isatuximab?
A1: Resistance to anti-CD38 mAbs can be broadly categorized into primary (innate) and acquired resistance. The key mechanisms include:
-
Antigen-Target Related Mechanisms:
-
Low or absent CD38 expression: Cancer cells with inherently low or that downregulate CD38 expression on their surface can evade mAb binding and subsequent immune-mediated killing.[1][2] This reduction can be transient, with CD38 levels potentially recovering after treatment discontinuation.[2]
-
Genetic alterations: Mutations or splice variants in the CD38 gene can impair antibody binding.[1]
-
-
Upregulation of Complement Inhibitory Proteins (CIPs):
-
Tumor Microenvironment (TME)-Mediated Resistance:
-
Bone marrow stromal cells (BMSCs) can protect multiple myeloma cells from anti-CD38 mAb-induced apoptosis through cell-to-cell contact and the secretion of soluble factors.[5]
-
The TME can suppress immune effector cell function, reducing the efficacy of antibody-dependent cellular cytotoxicity (ADCC).[1]
-
-
Effector Cell Impairment:
-
NK cell fratricide: Since Natural Killer (NK) cells, the primary effectors of ADCC, also express CD38, they can be targeted and depleted by anti-CD38 mAbs.[6]
-
T-cell exhaustion: A decrease in active T-cells has been observed in patients receiving daratumumab monotherapy, contributing to resistance.[1]
-
Q2: How can we overcome resistance to CD38 inhibition in our experimental models?
A2: Several strategies are being investigated to overcome resistance:
-
Combination Therapies:
-
Immunomodulatory Drugs (IMiDs): Agents like lenalidomide (B1683929) and pomalidomide (B1683931) can enhance ADCC by activating NK cells and may also increase CD38 expression on tumor cells.
-
All-trans retinoic acid (ATRA): ATRA has been shown to upregulate CD38 expression and downregulate CD55 and CD59 on resistant myeloma cells, thereby restoring sensitivity to CDC and ADCC.[2][4][6]
-
HDAC inhibitors: Pan-histone deacetylase inhibitors have been shown to increase CD38 expression on multiple myeloma cells.[7]
-
-
Targeting Alternative Pathways:
-
CD39/CD73 Axis: Inhibiting the adenosine-producing enzymes CD39 and CD73 in the TME can help to reverse immunosuppression.[1]
-
-
Next-Generation Therapeutics:
-
Developing novel anti-CD38 antibodies with different epitopes or enhanced effector function.
-
Bispecific and trispecific T-cell engagers that redirect T-cells to kill myeloma cells.[1]
-
Troubleshooting Guides
Problem 1: Low or no cytotoxicity observed in an Antibody-Dependent Cellular Cytotoxicity (ADCC) assay.
| Potential Cause | Troubleshooting Steps |
| Low CD38 expression on target cells | 1. Verify CD38 expression levels on your target cell line using flow cytometry. Compare to a positive control cell line with known high CD38 expression. 2. If using patient samples, be aware that prior anti-CD38 therapy can lead to reduced CD38 expression.[2] 3. Consider pre-treating target cells with agents known to upregulate CD38, such as all-trans retinoic acid (ATRA) or HDAC inhibitors, to sensitize them to ADCC.[7] |
| Ineffective effector cells (e.g., NK cells) | 1. Ensure a sufficient effector-to-target (E:T) ratio. Titrate the E:T ratio to find the optimal concentration for your assay. 2. Use freshly isolated peripheral blood mononuclear cells (PBMCs) or purified NK cells for optimal activity. If using cryopreserved cells, ensure proper thawing and recovery protocols are followed. 3. Assess the viability and purity of your effector cells before the assay. 4. Be mindful of NK cell fratricide, as they also express CD38 and can be depleted by the therapeutic antibody.[8] |
| Suboptimal antibody concentration | 1. Perform a dose-response curve with a wide range of antibody concentrations to determine the optimal concentration for inducing ADCC. |
| Assay setup issues | 1. Confirm that the assay medium does not contain components that may interfere with ADCC. 2. Ensure proper incubation times for antibody opsonization and the cytotoxicity assay itself. |
Problem 2: Inconsistent or low levels of cell lysis in a Complement-Dependent Cytotoxicity (CDC) assay.
| Potential Cause | Troubleshooting Steps |
| High expression of Complement Inhibitory Proteins (CIPs) on target cells | 1. Measure the expression of CD55 and CD59 on your target cells using flow cytometry. Resistant cells often show higher levels of these proteins.[2][3][4] 2. Consider using agents like ATRA to downregulate CD55 and CD59 expression.[4][6] 3. As an experimental control, you can use phospholipase C to cleave GPI-anchored proteins like CD55 and CD59 from the cell surface to see if this restores CDC sensitivity.[3] |
| Low CD38 expression on target cells | 1. Similar to ADCC, verify CD38 expression levels on your target cells via flow cytometry. CDC is also dependent on sufficient antigen density.[2] |
| Inactive or insufficient complement source | 1. Use a reliable source of complement, such as baby rabbit complement or pooled human serum. Ensure it has been stored correctly to maintain activity. 2. Titrate the concentration of the complement source to determine the optimal level for your assay. |
| Antibody isotype is not optimal for complement fixation | 1. Ensure the anti-CD38 antibody isotype used is capable of efficiently fixing complement (e.g., human IgG1). |
Problem 3: Difficulty in establishing a stable CD38 inhibitor-resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Initial drug concentration is too high | 1. Start with a low concentration of the CD38 inhibitor (e.g., at or below the IC20) to allow for gradual adaptation of the cells.[9] 2. Perform a dose-response curve on the parental cell line to determine the IC50 and inform the starting concentration for resistance development.[10] |
| Drug exposure schedule is not optimal | 1. Use a pulse-treatment method where cells are exposed to the drug for a defined period (e.g., 24-48 hours) followed by a recovery period in drug-free medium.[10] 2. Gradually increase the drug concentration in subsequent cycles as the cells show signs of recovery and proliferation.[11] |
| Cell line is not viable at higher drug concentrations | 1. If significant cell death occurs upon increasing the drug concentration, revert to the previous tolerated concentration for a few more passages before attempting to increase it again.[12] |
| Heterogeneity of the cell population | 1. Once a resistant population is established, consider single-cell cloning by limiting dilution to obtain a homogenous resistant cell line.[9][12] |
Quantitative Data Summary
Table 1: CD38 Expression in Daratumumab-Naïve vs. Resistant Multiple Myeloma Patients
| Patient Cohort | Mean CD38 Receptor Density (receptors/µm²) | p-value |
| Daratumumab-Naïve (n=31) | 48.81 ± 29.65 | 0.016 |
| Daratumumab-Resistant (n=22) | 15.52 ± 3.9 | |
| Data from direct stochastic optical reconstruction microscopy (dSTORM) analysis.[13] |
Table 2: Changes in CD38, CD55, and CD59 Expression in Multiple Myeloma Patients During Daratumumab Treatment
| Marker | Timepoint | Median Mean Fluorescence Intensity (MFI) | p-value (vs. Baseline) |
| CD38 | Baseline | 866.0 | - |
| 14 weeks post-infusion | 124.2 | 0.0001 | |
| At progression | 85.1 | ||
| CD55 | Baseline | 109.0 | - |
| At progression | 167.0 | 0.01 | |
| CD59 | Baseline | 50.3 | - |
| At progression | 98.2 | <0.01 | |
| Data from a cohort of 21 patients treated with 16 mg/kg daratumumab.[2] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of CD38, CD55, and CD59 Expression
-
Cell Preparation:
-
Harvest cells (e.g., multiple myeloma cell lines or patient-derived bone marrow mononuclear cells) and wash with PBS.
-
Resuspend cells in flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Adjust cell concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add fluorochrome-conjugated monoclonal antibodies against CD38, CD55, and CD59. Include an isotype control for each fluorochrome.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of flow cytometry staining buffer, centrifuging at 300 x g for 5 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the expression of CD38, CD55, and CD59 based on the fluorescence intensity compared to the isotype controls.
-
Protocol 2: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Target Cell Preparation:
-
Harvest target cancer cells and adjust the concentration to 1 x 10^5 cells/mL in assay medium.
-
Plate 100 µL of the target cell suspension per well in a 96-well plate.
-
-
Effector Cell Preparation:
-
Isolate effector cells (e.g., NK cells or PBMCs) from healthy donor blood.
-
Wash and resuspend effector cells in assay medium at the desired concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 25:1).
-
-
Assay Setup:
-
Add serial dilutions of the anti-CD38 antibody or isotype control to the wells containing the target cells.
-
Add 50 µL of the effector cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Measurement of Cell Lysis:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Collect 50 µL of the supernatant and transfer to a new 96-well plate.
-
Measure cell lysis using a lactate (B86563) dehydrogenase (LDH) release assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: Complement-Dependent Cytotoxicity (CDC) Assay
-
Target Cell Preparation:
-
Harvest target cells and adjust the concentration to 2 x 10^5 cells/mL in assay medium.
-
Plate 50 µL of the target cell suspension per well in a 96-well plate.
-
-
Assay Setup:
-
Add serial dilutions of the anti-CD38 antibody or isotype control to the wells containing the target cells.
-
Incubate for 15 minutes at room temperature to allow for antibody binding.
-
Add 50 µL of a complement source (e.g., baby rabbit complement diluted in assay medium) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Measurement of Cell Viability:
-
Add a viability dye (e.g., propidium (B1200493) iodide) or a reagent for measuring ATP levels (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Read the plate on a microplate reader (fluorescence or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis based on the reduction in cell viability in the antibody-treated wells compared to the control wells.
-
Visualizations
Caption: CD38 signaling upon ligand binding.
Caption: Overview of resistance to anti-CD38 mAb therapy.
Caption: Experimental workflow for an ADCC assay.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. mdpi.com [mdpi.com]
- 4. CD38 expression and complement inhibitors affect response and resistance to daratumumab therapy in myeloma [pubmed.ncbi.nlm.nih.gov]
- 5. Bone marrow stroma protects myeloma cells from cytotoxic damage via induction of the oncoprotein MUC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Anti-CD38 Daratumumab in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of CD38 expression on multiple myeloma cells by novel HDAC6 inhibitors is a class effect and augments the efficacy of daratumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance [frontiersin.org]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
- 13. researchgate.net [researchgate.net]
"CD38 inhibitor 3 stability and long-term storage conditions"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and long-term storage of the potent and selective CD38 inhibitor, compound 78c (also known as CD38-IN-78c or CD38 Inhibitor 1). As "CD38 inhibitor 3" is not a standard nomenclature, this guide focuses on the widely referenced compound 78c.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid CD38 inhibitor 78c?
A1: Solid CD38 inhibitor 78c is stable for extended periods when stored under the proper conditions. For optimal long-term stability, the lyophilized powder should be stored at -20°C.[1][2][3] Some suppliers suggest that storage at 4°C is acceptable for up to two years.[1]
Q2: How should I prepare and store stock solutions of CD38 inhibitor 78c?
A2: It is recommended to prepare a concentrated stock solution in anhydrous DMSO.[1][2] To minimize the effects of moisture, which can reduce solubility, use freshly opened DMSO.[1][2] Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Q3: What is the solubility of CD38 inhibitor 78c?
A3: CD38 inhibitor 78c is soluble in DMSO at concentrations up to 100 mM. It is also reported to be soluble in DMF.[3] The compound is insoluble in water and ethanol.[4] For in vivo studies, specific formulations using vehicles like PEG300, Tween-80, and saline or CMC-Na have been described to create a homogeneous suspension.[1][4]
Q4: Is CD38 inhibitor 78c light-sensitive?
Stability Data
While detailed quantitative stability data from forced degradation studies (e.g., under various pH, temperature, and light conditions) for CD38 inhibitor 78c are not publicly available, the following tables summarize the recommended storage conditions based on manufacturer guidelines to ensure the compound's integrity.
Table 1: Long-Term Storage Conditions for Solid CD38 Inhibitor 78c
| Condition | Temperature | Duration |
| Lyophilized Powder | -20°C | ≥ 3 years[1][2] |
| Lyophilized Powder | 4°C | Up to 2 years[1] |
Table 2: Long-Term Storage of CD38 Inhibitor 78c Stock Solutions (in DMSO)
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 2 years[1] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 year[1] | Suitable for shorter-term storage. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing Stability in Experimental Media
Since the stability of CD38 inhibitor 78c can be influenced by the specific components of your cell culture medium, it is advisable to determine its stability under your experimental conditions.
Objective: To determine the stability of CD38 inhibitor 78c in a specific cell culture medium at 37°C over a time course.
Materials:
-
CD38 inhibitor 78c
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO₂
-
HPLC-UV or LC-MS/MS system for analysis
Procedure:
-
Prepare a 10 mM stock solution of CD38 inhibitor 78c in anhydrous DMSO.
-
Dilute the stock solution in your pre-warmed cell culture medium to your final working concentration (e.g., 1 µM).
-
At time zero (T=0), take an aliquot of the solution, and immediately freeze it at -80°C or process it for analysis.
-
Incubate the remaining solution at 37°C in a CO₂ incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Store all collected samples at -80°C until analysis.
-
Analyze the concentration of the parent compound in each sample using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample.
Visualizations
Caption: CD38 signaling pathway and NAD+ metabolism.
Caption: A logical workflow for troubleshooting common issues.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced or no inhibitor activity | 1. Degradation of stock solution: Improper storage or multiple freeze-thaw cycles can lead to degradation. 2. Instability in media: The compound may not be stable in your specific cell culture medium at 37°C over the course of the experiment. | 1. Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from the lyophilized powder.[1][2] 2. Perform a stability test of the inhibitor in your experimental media (see protocol above). If unstable, consider preparing fresh dilutions immediately before each experiment or reducing the incubation time. |
| Precipitation of the inhibitor in cell culture media | 1. Low solubility in aqueous solutions: CD38 inhibitor 78c is poorly soluble in water.[4] 2. High final concentration of DMSO: High percentages of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted in aqueous media. 3. Use of non-anhydrous DMSO: Water in the DMSO can reduce the solubility of the compound.[1][2] | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). 2. Prepare dilutions in pre-warmed media and vortex thoroughly. 3. Always use anhydrous, high-purity DMSO to prepare stock solutions.[1][2] If precipitation is observed during preparation of in vivo formulations, gentle heating and/or sonication may aid dissolution.[1] |
| Inconsistent results between experiments | 1. Inaccurate pipetting of viscous stock solution: DMSO is more viscous than water, which can lead to pipetting errors. 2. Variability in stock solution concentration: This can be due to improper dissolution or degradation. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. 2. Ensure the compound is fully dissolved in the stock solution. Use a fresh aliquot for each experiment to minimize variability. |
| Cell toxicity observed | 1. High inhibitor concentration: Off-target effects can occur at high concentrations. 2. Solvent toxicity: The concentration of DMSO may be too high for your specific cell line. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. 2. Run a vehicle control (media with the same final concentration of DMSO) to ensure the observed toxicity is not due to the solvent. |
References
Validation & Comparative
"CD38 inhibitor 3 versus monoclonal antibody inhibitors of CD38"
An In-depth Comparison of Small Molecule and Monoclonal Antibody Inhibitors of CD38
The cluster of differentiation 38 (CD38) protein has emerged as a significant therapeutic target, particularly in oncology.[1][2] CD38 is a multifunctional glycoprotein (B1211001) expressed on the surface of many immune cells and is highly expressed on multiple myeloma cells.[1][3][4] It functions as both a receptor and an ectoenzyme that metabolizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1][5][6] This dual role in cell signaling and metabolism has led to the development of two major classes of inhibitors: small molecule inhibitors and monoclonal antibodies.
This guide provides an objective comparison between "CD38 inhibitor 3," a representative small molecule inhibitor, and the class of monoclonal antibody inhibitors targeting CD38. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols.
General Characteristics
Small molecule inhibitors and monoclonal antibodies differ fundamentally in their structure, mode of action, and administration. "this compound" is an orally active small molecule that can penetrate cells, whereas monoclonal antibodies are large proteins administered intravenously that act on the cell surface.
| Feature | This compound | Monoclonal Antibody Inhibitors (e.g., Daratumumab, Isatuximab) |
| Type | Small molecule (Compound 1) | Biologic (IgG1κ monoclonal antibody) |
| Target | Enzymatic site of CD38 | Extracellular epitope of CD38 |
| Primary Effect | Inhibition of CD38 NADase activity, leading to increased intracellular NAD+ levels.[7] | Induces cancer cell death through immune-mediated mechanisms and direct effects.[3][8] |
| Route of Administration | Oral[7] | Intravenous infusion[2] |
| Cellular Location of Action | Intracellular and Extracellular | Cell Surface |
Mechanism of Action
The disparate nature of these two inhibitor classes results in fundamentally different mechanisms for targeting CD38-expressing cells.
This compound: This small molecule directly inhibits the enzymatic activity of CD38.[7] CD38 is a primary consumer of NAD+ in mammals; its inhibition leads to a significant increase in intracellular NAD+ levels.[1][7] This has several downstream consequences, including the activation of the Nrf2 signaling pathway and the promotion of mitochondrial biogenesis, which can improve muscle function.[7]
Monoclonal Antibodies: These antibodies bind to the CD38 protein on the cancer cell surface and eliminate it through several mechanisms:[3][8]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody's Fc region is recognized by Fc receptors on immune cells like Natural Killer (NK) cells, which then release cytotoxic granules to kill the tumor cell.[3]
-
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement cascade, leading to the formation of a membrane attack complex (MAC) that lyses the tumor cell.[3][8]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages recognize the antibody-coated tumor cell and engulf it.[3]
-
Direct Effects: Some antibodies can induce programmed cell death (apoptosis) directly upon binding to CD38.[3][8]
-
Enzymatic Inhibition: By binding to CD38, some antibodies can also inhibit its enzymatic function.[9]
References
- 1. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are CD38 inhibitors and how do you quickly get the latest development progress? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Anti CD38 monoclonal antibodies for multiple myeloma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rarecancernews.com [rarecancernews.com]
- 5. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Cross-Validation of CD38 Inhibitor Efficacy: A Comparative Analysis in Diverse Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals objectively comparing the performance of leading CD38 inhibitors across various cell lines, supported by experimental data and detailed protocols.
The transmembrane glycoprotein (B1211001) CD38 has emerged as a critical therapeutic target in oncology, particularly in hematological malignancies like multiple myeloma. Its high expression on malignant cells and its role in cellular metabolism and immune evasion have driven the development of several CD38 inhibitors, most notably monoclonal antibodies.[1][2][3] This guide provides a cross-validated comparison of the findings for prominent CD38 inhibitors in different cell line models, offering a valuable resource for preclinical assessment and further drug development.
Comparative Efficacy of CD38 Monoclonal Antibodies
The following tables summarize the in vitro efficacy of three major CD38 monoclonal antibodies—daratumumab, isatuximab (ISA), and a TAK-079 analog—across various multiple myeloma and lymphoma cell lines. The primary mechanisms of action for these antibodies include Complement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), Antibody-Dependent Cellular Phagocytosis (ADCP), and induction of apoptosis.[4][5][6]
Table 1: Complement-Dependent Cytotoxicity (CDC) of CD38 Inhibitors in Different Cell Lines
| Cell Line | CD38 Expression Level | Daratumumab (% Max Lysis) | Isatuximab Analog (% Max Lysis) | TAK-079 Analog (% Max Lysis) | Key Findings |
| Daudi (Burkitt's Lymphoma) | High | High | Moderate | Moderate | Daratumumab showed significantly higher CDC activity.[4] |
| LP-1 (Multiple Myeloma) | Moderate | High | Moderate | Moderate | Daratumumab demonstrated higher maximal cytotoxicity.[4][7] |
| MOLP-8 (Multiple Myeloma) | High | High | High | High | All three antibodies induced CDC, with daratumumab showing slightly higher efficacy.[4][7] |
| RPMI-8226 (Multiple Myeloma) | Low | Low | Low | Low | Low CD38 expression correlates with reduced sensitivity to CDC.[8] |
Table 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Phagocytosis (ADCP)
| Cell Line | Assay | Daratumumab | Isatuximab Analog | TAK-079 Analog | Key Findings |
| Daudi | ADCC | High | High | High | All three antibodies induced similar high levels of ADCC.[4] |
| MOLP-8 | ADCC | Moderate | Moderate | Moderate | Moderate susceptibility to ADCC for all three antibodies.[4] |
| LP-1 | ADCC | Low | Low | Low | Relatively resistant to ADCC.[4] |
| Daudi | ADCP | High | High | High | All three antibodies induced similar levels of phagocytosis.[4] |
| MOLP-8 | ADCP | High | High | High | All three antibodies induced similar levels of phagocytosis.[4] |
| LP-1 | ADCP | Low | Low | Low | Relatively resistant to phagocytosis.[4] |
Table 3: Apoptosis Induction by CD38 Inhibitors
| Cell Line | Condition | Daratumumab | Isatuximab Analog | TAK-079 Analog | Key Findings |
| Daudi | Without Fc crosslinking | No significant apoptosis | Induced apoptosis | No significant apoptosis | Isatuximab analog uniquely induced apoptosis without crosslinking.[4] |
| Daudi | With Fc crosslinking | Induced apoptosis | Induced apoptosis | Induced apoptosis | All three antibodies induced apoptosis with Fc crosslinking.[4] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs, the following diagrams have been generated using Graphviz, adhering to the specified formatting guidelines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.
Cell Lines and Culture
-
Cell Lines: Daudi, LP-1, and MOLP-8 cells are commonly used.[4][7]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
Antibody Binding Assay
-
Objective: To confirm similar binding of different CD38 antibodies to target cells.
-
Procedure:
-
CD38-expressing cells (e.g., Daudi, LP-1) are incubated with varying concentrations of the CD38 monoclonal antibodies (daratumumab, ISA analog, TAK-079 analog).[4]
-
Cells are washed to remove unbound antibody.
-
A secondary fluorescently labeled anti-human Fc antibody (e.g., Alexa Fluor 647-conjugated goat anti-human Fc) is added.[4]
-
Live/Dead staining is performed to exclude non-viable cells.
-
Binding is quantified by flow cytometry.[4]
-
Complement-Dependent Cytotoxicity (CDC) Assay
-
Objective: To measure the ability of CD38 antibodies to kill tumor cells via the complement cascade.
-
Procedure:
-
Target cells (e.g., Daudi, LP-1, MOLP-8) are labeled with a viability dye or a releasable marker.
-
Cells are incubated with serial dilutions of the CD38 antibodies in the presence of a source of active complement (e.g., human serum).[4]
-
After incubation (typically 2-4 hours), cell lysis is quantified by measuring the release of the marker or by flow cytometry analysis of cell viability.
-
Maximal lysis is determined, and EC50 values are calculated.[7]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Objective: To assess the ability of CD38 antibodies to mediate the killing of tumor cells by immune effector cells.
-
Procedure:
-
Target tumor cells are labeled.
-
Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells, are co-cultured with the labeled target cells at a specific effector-to-target (E:T) ratio (e.g., 50:1).[4]
-
CD38 antibodies are added at various concentrations.
-
After incubation (typically 4 hours), target cell lysis is measured.
-
Apoptosis Assay
-
Objective: To determine if CD38 antibodies directly induce programmed cell death.
-
Procedure:
-
Tumor cells are incubated with CD38 antibodies, with or without an Fc cross-linking agent.[4]
-
After incubation, cells are stained with Annexin V (to detect early apoptosis) and a viability dye like Propidium Iodide or 7-AAD (to detect late apoptosis/necrosis).
-
The percentage of apoptotic cells is determined by flow cytometry.[4]
-
Conclusion
The cross-validation of CD38 inhibitor findings across different cell lines reveals important nuances in their mechanisms of action and efficacy. Daratumumab consistently demonstrates potent CDC activity, particularly in cells with high CD38 expression.[4][7] While all tested monoclonal antibodies show comparable ADCC and ADCP in susceptible cell lines, their ability to induce direct apoptosis varies.[4] The choice of cell line is critical, as inherent differences in CD38 expression levels and the presence of complement inhibitory proteins significantly impact experimental outcomes.[4][5][9] This comparative guide underscores the necessity of utilizing a panel of diverse cell lines to robustly evaluate the preclinical potential of novel CD38 inhibitors.
References
- 1. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Comparison of CD38 antibodies in vitro and ex vivo mechanisms of action in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance [frontiersin.org]
- 6. Resistance Mechanisms towards CD38−Directed Antibody Therapy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Balancing the CD38 Expression on Effector and Target Cells in Daratumumab-Mediated NK Cell ADCC against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
A Comparative Guide to CD38 Inhibitor 3: An Analysis of Preclinical Data
In the landscape of therapeutic strategies targeting the multifaceted signaling molecule CD38, a number of inhibitors have emerged, each with distinct biochemical profiles and mechanisms of action. This guide provides a comparative analysis of the publicly available preclinical data on CD38 inhibitor 3, also identified as compound 1 or 78c, alongside other notable CD38 inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform future research and development efforts.
Quantitative Comparison of CD38 Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of alternative inhibitors, based on available preclinical findings. This comparative data is essential for understanding the relative potency and characteristics of these compounds.
| Inhibitor | Type | Target Species | IC50 (nM) | Key Findings |
| This compound (78c) | Small Molecule | Human, Mouse | 11 (human)[1][2] | Orally active; increases intracellular NAD+ levels; activates Nrf2 signaling pathway; promotes mitochondrial biogenesis; improves muscle function and exercise endurance in mice.[1][2] |
| CD38 inhibitor 1 | Small Molecule | Human, Mouse | 7.3 (human), 1.9 (mouse)[1] | Potent inhibitor of both human and mouse CD38.[1] |
| Daratumumab | Monoclonal Antibody | Human | Not Applicable | First-in-class anti-CD38 mAb; induces tumor cell killing via ADCC, ADCP, and CDC; impairs multiple myeloma cell adhesion.[1][3] |
| Isatuximab | Monoclonal Antibody | Human | Not Applicable | Targets a different epitope on CD38 than daratumumab; induces tumor cell killing through ADCC, ADCP, CDC, and direct apoptosis.[1][4] Efficacious in relapsed/refractory systemic light chain amyloidosis.[5] |
| Kuromanin chloride | Natural Product | Not specified | Not specified | Derived from mulberry leaves; inhibits CD38 enzymatic activities.[1] |
| RBN013209 | Small Molecule | Human | 10 - 100 | Orally active; prevents the conversion of extracellular NAD+ to ADPR or cADPR in tumor cells and PBMCs.[1] |
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While complete, step-by-step protocols are often proprietary or detailed within supplementary materials of publications not fully accessible through initial searches, the following summarizes the key experimental approaches described in the available literature for characterizing CD38 inhibitors.
Determination of IC50 Values:
-
Enzyme Source: Recombinant human or mouse CD38 protein.
-
Substrate: A fluorescent NAD+ analog, such as 1,N6-etheno-NAD+ (ε-NAD+), is commonly used.
-
Assay Principle: The enzymatic activity of CD38 is measured by monitoring the change in fluorescence as the substrate is hydrolyzed.
-
Procedure: A fixed concentration of the CD38 enzyme is incubated with varying concentrations of the inhibitor. The substrate is then added, and the reaction rate is measured using a fluorometer.
-
Data Analysis: The inhibitor concentration that results in a 50% reduction in enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
In Vivo Efficacy Studies (e.g., with this compound):
-
Animal Model: Aged mice (e.g., 2-year-old) or mouse models of accelerated aging (e.g., Bub1bH/H) or specific diseases.[6][7]
-
Dosing Regimen: Oral administration of the inhibitor (e.g., 0.1-1 mg/kg, once daily) for a specified duration (e.g., 10 weeks or 58 days).[2][6]
-
Outcome Measures:
-
Metabolic Function: Glucose tolerance tests, insulin (B600854) sensitivity, and measurement of metabolic rate using systems like the Comprehensive Lab Animal Monitoring System (CLAMS).[7]
-
Physical Performance: Exercise endurance assessed using a treadmill test; muscle strength evaluated with a grip strength meter.[2][7]
-
Biochemical Analysis: Measurement of NAD+ levels in various tissues (e.g., muscle, liver, adipose tissue) using mass spectrometry or enzymatic assays.[2][6]
-
Gene and Protein Expression: Analysis of key signaling pathway components (e.g., Nrf2, SIRT3) and markers of mitochondrial biogenesis via qPCR, Western blotting, or immunohistochemistry.[1][8]
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the context of CD38 inhibition, the following diagrams illustrate the CD38 signaling pathway and a general workflow for evaluating CD38 inhibitors.
Caption: The CD38 enzyme hydrolyzes extracellular NAD+ and possesses intracellular cyclase activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of CD38 antibodies in vitro and ex vivo mechanisms of action in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD38 inhibitor 78c increases mice lifespan and healthspan in a model of chronological aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Showdown: The Novel CD38 Inhibitor CM313 Versus Monoclonal Antibody Giants Daratumumab and Isatuximab
For researchers and drug development professionals navigating the landscape of CD38-targeted therapies for multiple myeloma and other hematological malignancies, a comprehensive understanding of the preclinical performance of emerging candidates against established agents is paramount. This guide provides a detailed comparative analysis of CM313, a novel anti-CD38 monoclonal antibody, against the approved therapies daratumumab and isatuximab. The data presented is based on publicly available preclinical studies.
This guide will delve into the key mechanisms of action, including Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cellular Phagocytosis (ADCP), and direct apoptosis induction. Quantitative data from various in vitro assays are summarized in clear, comparative tables, and detailed experimental methodologies are provided to support data interpretation and future research.
Mechanisms of Action: A Comparative Overview
Daratumumab and isatuximab are both humanized IgG1 monoclonal antibodies that target the CD38 glycoprotein, which is highly expressed on the surface of multiple myeloma cells.[1][2] Their primary mechanisms of action involve leveraging the patient's immune system to eliminate tumor cells through Fc-dependent effector functions.[3][4] Isatuximab is also reported to have a direct apoptotic effect on tumor cells, a feature not attributed to daratumumab without cross-linking.[5][6]
CM313 is a novel humanized anti-CD38 monoclonal antibody with unique sequences in its complementarity-determining regions (CDRs).[7][8] Preclinical data suggests that CM313 engages in similar effector functions as daratumumab and isatuximab, with notable differences in potency in certain mechanisms.[7][9]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the preclinical data comparing the in vitro activity of CM313, daratumumab, and isatuximab across various CD38-positive cancer cell lines.
Table 1: Antibody-Dependent Cellular Cytotoxicity (ADCC) Activity
| Cell Line | Target Indication | CM313 (EC50, nM) | Daratumumab (EC50, nM) | Isatuximab (EC50, nM) |
| NCI-H929 | Multiple Myeloma | 0.03 - 0.49 | Comparable to CM313 | Not Reported |
| Daudi | Burkitt's Lymphoma | 0.03 - 0.49 | Comparable to CM313 | Not Reported |
EC50 (Half-maximal effective concentration) represents the concentration of the antibody that induces 50% of the maximum cell lysis. A lower EC50 indicates higher potency.
Table 2: Complement-Dependent Cytotoxicity (CDC) Activity
| Cell Line | Target Indication | CM313 | Daratumumab | Isatuximab |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Comparable to Daratumumab | Comparable to CM313 | Less Potent than CM313 |
| Burkitt's Lymphoma Cell Lines | Burkitt's Lymphoma | Comparable to Daratumumab | Comparable to CM313 | Less Potent than CM313 |
Table 3: Antibody-Dependent Cellular Phagocytosis (ADCP) Activity
| Cell Line | Target Indication | CM313 | Daratumumab | Isatuximab |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Dose-dependent activity | Comparable to CM313 | Not Reported |
Table 4: Apoptosis Induction and Enzymatic Inhibition
| Mechanism | CM313 | Daratumumab | Isatuximab |
| Fc-mediated Cross-linking Apoptosis | 38.5% at 66.7 nM | Comparable to CM313 | Not Reported |
| Direct Apoptosis | Not Reported | No direct apoptosis | Induces direct apoptosis |
| CD38 Enzymatic Activity Inhibition | Effective Inhibition | Limited inhibition | More effective than Daratumumab |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental setups, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanisms of action of anti-CD38 monoclonal antibodies.
References
- 1. What is the mechanism of Isatuximab-IRFC? [synapse.patsnap.com]
- 2. Isatuximab - Wikipedia [en.wikipedia.org]
- 3. Isatuximab Acts Through Fc-Dependent, Independent, and Direct Pathways to Kill Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Isatuximab in the Treatment of Multiple Myeloma: A Review and Comparison With Daratumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical characterization of a novel investigational monoclonal antibody CM313 with potent CD38-positive cell killing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CM-313 exhibits strong antiproliferative activity against multiple CD38+ tumors | BioWorld [bioworld.com]
Safety Operating Guide
Essential Protocols for the Safe Disposal of CD38 Inhibitor 3
Researchers and laboratory personnel handling CD38 inhibitors must adhere to stringent safety and disposal protocols to ensure personal safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of "CD38 inhibitor 3," a representative research chemical. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented with the specific information provided in the Safety Data Sheet (SDS) for the particular CD38 inhibitor being used.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to understand the hazards associated with the chemical.[1] Always consult the manufacturer-provided Safety Data Sheet (SDS) for detailed information on toxicity, reactivity, and necessary safety precautions.[1][2]
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling CD38 inhibitors. This includes, but is not limited to:
Ventilation: All handling and preparation for disposal of volatile or hazardous chemicals should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]
Step-by-Step Disposal Procedure
The proper disposal of chemical waste is governed by local, state, and federal regulations.[5] Always follow your institution's specific guidelines for hazardous waste management.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the appropriate disposal method for any specific chemical, including "this compound".[1][2] It will provide specific instructions on inactivation, neutralization, and whether the substance is considered hazardous waste.
-
Segregation of Waste: Chemical waste must be segregated based on its hazard class.[3] Do not mix incompatible chemicals in the same waste container.[2] CD38 inhibitor waste should be collected in a designated, properly labeled container.
-
Container Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and relevant hazard symbols.[4]
-
Collection of Waste:
-
Solid Waste: Collect any solid "this compound" waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated solid waste container.
-
Liquid Waste: Unused or waste solutions of "this compound" should be collected in a designated liquid waste container. Do not pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and the chemical's SDS.[5]
-
Sharps Waste: Any sharps contaminated with "this compound" must be disposed of in a designated sharps container.
-
-
Storage of Waste: Store waste containers in a secure, designated area away from general laboratory traffic.[2] Ensure that the storage area is well-ventilated and that incompatible waste streams are physically separated.
-
Arrange for Disposal: Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the chemical waste.[1] Disposal must be handled by an authorized waste management service.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill cleanup protocol. For spills involving "this compound":
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.[5]
-
Containment: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill.[5]
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment according to the procedures outlined in the SDS.[5]
Quantitative Data Summary from Safety Data Sheet (SDS)
Researchers should extract and summarize key quantitative safety and disposal information from the specific SDS for "this compound" into a table for quick reference.
| Parameter | Value | Source (SDS Section) |
| LD50 (Oral, Rat) | e.g., >2000 mg/kg | Section 11: Toxicological Information |
| Occupational Exposure Limits | e.g., Not Established | Section 8: Exposure Controls/Personal Protection |
| Recommended Storage Temp. | e.g., -20°C | Section 7: Handling and Storage |
| Flash Point | e.g., Not Applicable | Section 9: Physical and Chemical Properties |
| pH of Solution | e.g., 6.5 - 7.5 (1% solution) | Section 9: Physical and Chemical Properties |
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the proper disposal of a research chemical like "this compound".
Caption: Workflow for the proper disposal of this compound.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. Chemical Safety: Department of Chemistry - Northwestern University [chemistry.northwestern.edu]
- 3. wilcoprime.com [wilcoprime.com]
- 4. greenwgroup.com [greenwgroup.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling CD38 inhibitor 3
Essential Safety and Handling Guide for CD38 Inhibitor 3
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent pharmaceutical compound. The following procedures are based on established safety protocols for cytotoxic and other high-potency active pharmaceutical ingredients (HPAPIs) to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
While "this compound" is a designated research compound, its handling requires adherence to safety protocols for potent substances. Based on the safety data sheet for a representative CD38 inhibitor, the primary hazards include:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation : Causes skin irritation.[1]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation.[1]
Exposure can occur through inhalation of dusts or droplets, skin absorption, or ingestion.[2][3] Therefore, a thorough risk assessment is essential before any handling procedures are initiated.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated gloves (e.g., nitrile).[2][4] | Protects against skin contact and absorption. The outer glove is removed immediately after handling, and the inner glove is removed after decontamination. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][5] | Prevents contamination of personal clothing. Gowns should be changed immediately if contaminated.[5] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[6][7] | Provides a complete seal around the eyes to protect against splashes and aerosols.[6] |
| Respiratory Protection | A NIOSH-certified N95 or higher-rated respirator.[2][5] | Required when handling powders outside of a containment system or when there is a risk of aerosol generation.[2][5] |
| Foot Protection | Disposable shoe covers.[6] | Worn in the designated handling area to prevent the spread of contamination.[6] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling potent compounds like this compound.[6]
-
Designated Area : All handling of the compound must occur in a designated and restricted area, such as a certified chemical fume hood or a biological safety cabinet (Class II, Type A2, ducted).[2][6]
-
Decontamination : Ensure a validated decontamination solution is readily available.[6]
-
Waste Disposal : Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp hazardous waste.[2][6]
-
PPE Donning : Put on all required PPE in the correct order in a designated clean area before entering the handling zone.[6]
-
Weighing and Aliquoting :
-
Solution Preparation :
-
Decontamination : Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[6]
-
PPE Doffing : Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[6]
-
Personal Hygiene : Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[6]
Spill Management
Immediate and proper response to a spill is critical to prevent exposure and contamination.
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including respiratory protection if a powder is involved.
-
Gently cover the spill with absorbent pads or damp cloths to prevent aerosol generation.[2]
-
Work from the outside of the spill inward, cleaning the area with a decontamination solution.
-
Place all cleanup materials into a designated hazardous waste container.[2][6]
-
Evacuate the area and restrict access.
-
Alert the institutional safety office.
-
For spills of larger amounts, limit the spread by gently covering with absorbent sheets or spill-control pads.[2] If a powder is involved, use damp cloths or towels to avoid generating aerosols.[2]
-
Cleanup should be performed by trained personnel equipped with appropriate PPE, including a respirator.[2]
Waste Disposal
All waste generated from handling this compound is considered hazardous.
-
Solid Waste : Contaminated PPE, absorbent pads, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[1]
-
Sharps : Needles and other sharps must be disposed of in a designated sharps container.
All hazardous waste must be disposed of as "INCINERATION ONLY" through the institution's environmental health and safety office.[2]
Visualizations
Caption: Safe Handling Workflow for this compound.
Caption: PPE Selection Logic for this compound Handling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 3. ecolab.com [ecolab.com]
- 4. pogo.ca [pogo.ca]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic Drug Safety [tru.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
